Product packaging for Cycloheptyl Isothiocyanate(Cat. No.:CAS No. 81542-16-7)

Cycloheptyl Isothiocyanate

Cat. No.: B1586173
CAS No.: 81542-16-7
M. Wt: 155.26 g/mol
InChI Key: ZGNJAJWMDQTLQC-UHFFFAOYSA-N
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Description

Cycloheptyl Isothiocyanate (CAS 81542-16-7) is a sulfur-containing organic compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol. This compound belongs to the isothiocyanate family, which are hydrolysis products of glucosinolates found in cruciferous vegetables and are the subject of extensive research for their potent biological activities . Isothiocyanates (ITCs) are investigated for their role in cancer chemoprevention, with mechanisms that include modulating biotransformation enzymes, inhibiting pro-inflammatory pathways, and inducing apoptosis in precancerous and cancerous cells . They are believed to exert effects through various signaling pathways. A key mechanism is the interaction with the cytoplasmic protein Keap1, which leads to the activation of the transcription factor Nrf2. This activation promotes the translocation of Nrf2 to the nucleus and the subsequent upregulation of a battery of cytoprotective genes, including those for Phase II detoxification enzymes like glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . Furthermore, isothiocyanates have been shown to inhibit the NF-κB pathway, a central mediator of the inflammatory response, which is a recognized risk factor in carcinogenesis and other chronic diseases . A recent patent also highlights the application of isothiocyanate compounds, including those with cycloalkyl groups, for the prevention and treatment of atherosclerosis and lipid metabolism disorders, indicating potential research value in cardiovascular disease . This compound is supplied for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B1586173 Cycloheptyl Isothiocyanate CAS No. 81542-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isothiocyanatocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNJAJWMDQTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383643
Record name isothiocyanatocycloheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81542-16-7
Record name isothiocyanatocycloheptane
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URL https://comptox.epa.gov/dashboard/DTXSID00383643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81542-16-7
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Synthetic Methodologies for Cycloheptyl Isothiocyanate and Analogs

Conventional Synthetic Routes

Conventional methods for synthesizing isothiocyanates predominantly rely on the transformation of primary amines. Two of the most established routes include direct reaction with thiophosgene (B130339) and a two-step, one-pot process involving the formation and subsequent decomposition of dithiocarbamate (B8719985) intermediates. mdpi.comnih.gov

Amination-Based Approaches

Amination-based approaches are foundational in isothiocyanate synthesis, utilizing primary amines as the key starting material. These methods are valued for their directness and versatility.

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base is a long-established method for preparing isothiocyanates. mdpi.comnih.gov This process involves the transfer of a thiocarbonyl group to the amine. mdpi.com

Despite its effectiveness, the high toxicity of thiophosgene and its incompatibility with certain functional groups have driven the development of alternative reagents. nih.govacs.orgnih.gov Surrogates such as 1,1'-thiocarbonyldiimidazole (B131065) and di-(2-pyridyl) thionocarbamate have been introduced to circumvent the hazards associated with thiophosgene. mdpi.comnih.gov The general procedure often involves a biphasic system, for instance, using dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, to which thiophosgene is added. rsc.org

A more common and generally safer alternative to the thiophosgene route is the one-pot, two-step synthesis that proceeds through a dithiocarbamate intermediate. mdpi.comnih.gov This method involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. acs.orgorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govmdpi.com

The critical step in the one-pot synthesis is the decomposition of the dithiocarbamate intermediate, which is facilitated by a desulfurizing agent. rsc.org A wide array of reagents has been developed for this purpose, each with its own advantages regarding reaction conditions, substrate scope, and byproducts. acs.org Commonly used desulfurizing agents include tosyl chloride, cyanuric chloride, ethyl chloroformate, and various metal-based reagents. mdpi.comnih.gov

The mechanism generally involves the activation of the dithiocarbamate salt by the desulfurizing agent, followed by elimination to form the isothiocyanate. The choice of reagent can influence the reaction's efficiency and applicability to different types of amines, including those with sensitive functional groups or chiral centers. nih.gov

Tosyl chloride (TsCl) has emerged as a facile and effective reagent for the decomposition of in situ generated dithiocarbamate salts. acs.orgorganic-chemistry.org This method provides a general protocol for preparing a wide range of alkyl and aryl isothiocyanates in moderate to excellent yields. acs.orgnih.gov The reaction is typically carried out by treating the amine with carbon disulfide and a base like triethylamine (B128534) (Et₃N) to form the dithiocarbamate salt, which is then decomposed by the addition of tosyl chloride. acs.org

This protocol is valued for its mild reaction conditions, often proceeding at room temperature, and for producing byproducts that are generally easy to remove. acs.org For most substrates, the reaction is complete within 30 minutes. organic-chemistry.org While effective for many amines, electron-deficient aryl amines may require stronger bases or longer reaction times to achieve good yields. organic-chemistry.org

A proposed mechanism for this transformation is detailed in the table below.

StepDescription
1 The primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form a triethylammonium (B8662869) dithiocarbamate salt.
2 The dithiocarbamate anion then acts as a nucleophile, attacking the sulfur atom of tosyl chloride.
3 This addition leads to the formation of an unstable intermediate.
4 The intermediate undergoes decomposition, eliminating the isothiocyanate, p-toluenesulfinate, and triethylammonium chloride.

This table provides a simplified overview of the proposed reaction mechanism.

A notable advancement in desulfurization reagents is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comnih.gov This reagent has proven to be highly efficient for the one-pot synthesis of a diverse range of isothiocyanates, including aliphatic, aromatic, and amino acid-derived variants, with yields ranging from satisfactory to very good (25–97%). mdpi.comdntb.gov.ua

The synthesis is performed by reacting a primary amine with carbon disulfide in the presence of an organic base (such as triethylamine, DBU, or N-methylmorpholine) to form the dithiocarbamate intermediate, which is then converted to the isothiocyanate by DMT/NMM/TsO⁻. mdpi.comnih.gov This method is particularly advantageous as it can be accelerated by microwave irradiation for the synthesis of aliphatic and aromatic isothiocyanates. mdpi.comdntb.gov.ua Furthermore, selected alkyl isothiocyanates have been synthesized in high yields (72–96%) in aqueous media. mdpi.comresearchgate.net For chiral substrates, such as amino acid esters, the reaction proceeds with low racemization. mdpi.com

One-Pot Synthesis via Dithiocarbamate Intermediates.
Desulfurization Reagents and Their Mechanisms.
1.1.1.2.1.1. Tosyl Chloride-Mediated Decomposition.[1][4]1.1.1.2.1.2. DMT/NMM/TsO− as a Desulfurization Agent.[2][8]1.1.1.2.1.3. Hydrogen Peroxide and Sodium Persulfate

The use of desulfurating agents is a common strategy in the synthesis of isothiocyanates from dithiocarbamate salts. nih.govnih.gov Among these, hydrogen peroxide and sodium persulfate are noteworthy.

Hydrogen Peroxide: An improved method for preparing isothiocyanates from primary amines involves the use of hydrogen peroxide as a dehydrosulfurization reagent. mdpi.com This method is considered one of the best for synthesizing non-chiral isothiocyanates and diisothiocyanates. nih.gov

Sodium Persulfate (Na₂S₂O₈): Sodium persulfate serves as an efficient desulfurizing agent for a broad range of isothiocyanates, including alkyl, aryl, and amino acid derivatives. nih.gov A key advantage of this method is its ability to synthesize chiral isothiocyanates without racemization. nih.govrsc.org The procedure can be performed as a traditional two-step process, where the dithiocarbamate salt is first isolated and then treated with the desulfurizing agent, or as a one-pot synthesis in water where the dithiocarbamate salt is generated in situ. nih.govrsc.org This method is notable for its green and practical approach, using water as a solvent and demonstrating good chemoselectivity under basic conditions. rsc.org

1.1.1.2.1.4. Other Desulfurating Agents (e.g., Iodine, Lead Nitrate (B79036), Ethyl Chloroformate)

A variety of other reagents are also employed for the desulfurization of dithiocarbamates to yield isothiocyanates. nih.govmdpi.comresearchgate.net

Iodine: Molecular iodine, in combination with sodium bicarbonate in a water/ethyl acetate (B1210297) biphasic system, provides an effective and environmentally friendly method for synthesizing isothiocyanates from dithiocarbamate salts. cbijournal.comtandfonline.com This approach is fast, with reactions often completing at room temperature, and produces high yields of pure product without the need for extensive purification. cbijournal.comtandfonline.com The biphasic system facilitates an easy work-up, as the isothiocyanate is extracted into the organic layer, leaving impurities in the aqueous layer. cbijournal.comtandfonline.com This method has been successfully applied to the synthesis of aliphatic isothiocyanates, including those derived from n-butyl, dodecyl, and cyclohexyl dithiocarbamates. cbijournal.comtandfonline.com

Lead Nitrate: Lead nitrate is effective for producing aryl isothiocyanates in good yields. nih.gov A distinct feature of this method is the precipitation of lead sulfide (B99878) as a brown solid, indicating the completion of the reaction. nih.gov The product can then be purified via steam distillation. nih.gov

Ethyl Chloroformate: Ethyl chloroformate can be used to synthesize both aliphatic and aryl isothiocyanates. nih.gov The reaction time can vary significantly depending on the specific isothiocyanate being synthesized. nih.gov For instance, some reactions are complete in as little as 15 minutes, while others, like the synthesis of β-naphthyl isothiocyanate, may require several days. nih.gov

Tosyl Chloride: Tosyl chloride is another effective desulfurating agent. organic-chemistry.org It facilitates a one-pot synthesis where dithiocarbamate salts are generated in situ from amines and carbon disulfide, followed by decomposition to the corresponding isothiocyanates. organic-chemistry.org This method is known for producing high yields of both alkyl and aryl isothiocyanates within a short reaction time. nih.govorganic-chemistry.org

The following table provides a summary of various desulfurating agents and their applications in isothiocyanate synthesis.

Desulfurating AgentSubstrate ScopeReaction ConditionsYieldKey Features
Hydrogen Peroxide Non-chiral isothiocyanatesVariesGoodConsidered a best method for non-chiral compounds. nih.gov
Sodium Persulfate Alkyl, aryl, chiralOne-pot or two-step, waterSatisfactoryGreen method, preserves chirality. nih.govrsc.org
Iodine Aliphatic, arylBiphasic (water/ethyl acetate), RTHighFast, clean, easy work-up. cbijournal.comtandfonline.com
Lead Nitrate ArylVariesGoodReaction completion indicated by precipitation. nih.gov
Ethyl Chloroformate Aliphatic, arylVaries (15 min to 7 days)GoodVersatile for different isothiocyanate types. nih.gov
Tosyl Chloride Alkyl, arylOne-pot, in situ generation75-97%Rapid decomposition to product. nih.gov
Reaction Mechanism and Procedural Parameters

The synthesis of isothiocyanates from primary amines generally proceeds through the formation of a dithiocarbamate intermediate. nih.govnih.gov This intermediate is then converted to the final isothiocyanate product through desulfurization. nih.govnih.gov

The general mechanism involves two key steps:

Formation of the Dithiocarbamate Salt: A primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. nih.govnih.gov

Decomposition of the Dithiocarbamate: The dithiocarbamate salt is then treated with a desulfurating agent, which facilitates the elimination of a sulfur atom to yield the isothiocyanate. nih.govnih.gov

For instance, in the iodine-mediated synthesis, the dithiocarbamate salt is treated with iodine in the presence of sodium bicarbonate. tandfonline.com This leads to the formation of the isothiocyanate and elemental sulfur, which precipitates out of the solution. tandfonline.com

Key procedural parameters that influence the reaction include the choice of solvent, base, and the stoichiometry of the reagents. For example, in the synthesis of cyclohexyl isothiocyanate from cyclohexylamine, a biphasic system of dichloromethane and aqueous sodium bicarbonate can be used with an excess of thiophosgene. The reaction is typically rapid, completing within an hour at room temperature.

Nucleophilic Substitution Reactions

Cycloheptyl isothiocyanate, like other isothiocyanates, is susceptible to nucleophilic attack at the electrophilic carbon atom of the -N=C=S group. cymitquimica.com This reactivity is fundamental to its use in organic synthesis for creating a variety of derivatives, most notably thioureas. The reaction involves the addition of a nucleophile to the carbon-sulfur double bond. These reactions are a cornerstone of isothiocyanate chemistry and have been widely exploited in the synthesis of compounds with potential biological applications. The cyclohexyl group in this compound makes it a useful building block for creating more complex molecules through these substitution reactions.

Condensation Reactions

Condensation reactions represent another important pathway for the synthesis and modification of isothiocyanates. For example, cyclohexyl isothiocyanate can be synthesized by reacting cyclohexanol (B46403) with phenyl isothiocyanate in dichloromethane, using N-methylimidazole as a catalyst. This type of reaction, however, may require purification via silica (B1680970) gel flash chromatography to isolate the desired product. Isothiocyanates can also participate in condensation reactions with hydrazines and their derivatives, leading to the formation of various heterocyclic compounds. bu.edu.eg For instance, the reaction of an isothiocyanate with a hydrazine (B178648) can lead to the formation of a triazolidine (B1262331) derivative. bu.edu.eg

Advanced and Green Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of isothiocyanates and their derivatives. mdpi.com This technique often leads to higher yields, shorter reaction times, and a reduction in side products compared to conventional heating methods.

Microwave irradiation has been successfully employed in the synthesis of various aliphatic and aromatic isothiocyanates from dithiocarbamates. mdpi.com For example, the conversion of dithiocarbamates to isothiocyanates can be significantly supported by microwave radiation. mdpi.comresearchgate.net In one study, phenethylamine (B48288) was converted to its corresponding dithiocarbamate and then subjected to microwave-assisted reaction with a desulfurating agent, yielding the target isothiocyanate in 90% yield in just 3 minutes at 90°C. mdpi.com

Furthermore, microwave heating has been utilized in the multi-step synthesis of complex heterocyclic compounds starting from isothiocyanates. biotage.co.jp For instance, in the synthesis of 3-thio-1,2,4-triazoles, a condensation reaction between an acid hydrazide and an isothiocyanate was carried out under microwave irradiation at 120°C for 5 minutes. biotage.co.jp Subsequent cyclization and S-alkylation steps were also performed using microwave heating, demonstrating the efficiency of this method for multi-step syntheses. biotage.co.jp When cyclohexylisothiocyanate was used, a higher temperature of 175°C and a longer reaction time of 15 minutes were required for the cyclization step. biotage.co.jp

The following table summarizes the conditions for the microwave-assisted synthesis of a 3-thio-1,2,4-triazole derivative using cyclohexylisothiocyanate.

Reactant 1Reactant 2StepConditionsTime
Acid HydrazideCyclohexylisothiocyanateCondensation120°C5 min
Hydrazinecarbothioamide Intermediate1 M NaOHCyclization175°C15 min
Mercaptotriazole IntermediateBromideS-alkylation120-130°C5 min

Photocatalyzed Synthesis from Amines and Carbon Disulfide

A mild and efficient method for synthesizing both aliphatic and aromatic isothiocyanates involves the use of visible-light photocatalysis. organic-chemistry.orgacs.org This approach reacts primary amines with carbon disulfide (CS₂) under metal-free conditions. organic-chemistry.org The reaction is typically promoted by an organic dye photocatalyst, such as Rose Bengal, in the presence of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

The process is conducted at room temperature, often using green LED light for irradiation, and acetonitrile (B52724) has been found to be an effective solvent. organic-chemistry.org This method is noted for its broad substrate compatibility, environmental friendliness, and scalability, offering a practical route to various isothiocyanates. organic-chemistry.org The proposed mechanism begins with the formation of a dithiocarbamate salt from the amine and CS₂. organic-chemistry.org Subsequent steps involve a photoredox cycle, single-electron transfer, and the in-situ generation of reactive species that lead to the final isothiocyanate product. acs.orgorganic-chemistry.org

Table 1: Examples of Photocatalyzed Isothiocyanate Synthesis Reaction Conditions: Amine (0.2 mmol), CS₂ (2 equiv), DBU (1 equiv), Rose Bengal (5 mol%), MeCN (1 mL), Green LED, 12 h, room temperature. acs.org

Starting AmineProductYield (%)
BenzylamineBenzyl (B1604629) isothiocyanate85
AnilinePhenyl isothiocyanate94
4-Methoxy-aniline4-Methoxyphenyl isothiocyanate91
CyclohexylamineCyclohexyl isothiocyanate82

Electrochemical Synthesis from Amine and Carbon Disulfide

Optimal conditions often involve using a carbon graphite (B72142) anode and a nickel cathode in an undivided electrochemical cell. organic-chemistry.org For aliphatic amines like benzylamine, methanol (B129727) is an effective solvent. organic-chemistry.org Aromatic amines may require different conditions, such as using dichloromethane as the solvent and adding DBU, which acts as both a base and a catalyst for the addition of the amine to CS₂. gre.ac.uk This electrochemical approach is characterized by its mild conditions and excellent tolerance for various functional groups. gre.ac.uk

Table 2: Substrate Scope for Electrochemical Isothiocyanate Synthesis Reaction Conditions: Undivided cell, carbon anode, nickel cathode, constant current (5 mA). gre.ac.ukorganic-chemistry.org

Starting AmineSolventBaseYield (%)
BenzylamineMeOHNone97
CyclohexylamineMeOHNone99
AnilineDCMDBU89
4-BromoanilineDCMDBU81

Synthesis from Hydroximoyl Chlorides

An alternative pathway to isothiocyanates begins with aldehydes rather than amines. nih.gov This method proceeds via hydroximoyl chlorides and is recognized for its efficiency in producing both alkyl and aryl isothiocyanates. nih.govnih.gov The reaction can be performed at room temperature, and it is valued for its simple workup procedure and the fact that it often requires no further purification, yielding nearly quantitative amounts of the desired product. nih.gov

Synthesis via Elemental Sulfur

The use of elemental sulfur represents a more sustainable and atom-efficient approach to isothiocyanate synthesis. rsc.orgmdpi.com This strategy is primarily based on the sulfurization of isocyanides. rsc.orgkit.edu The reaction can be catalyzed by catalytic amounts of an amine base, such as DBU, with the reaction proceeding under moderate heating in green solvents like Cyrene™ or γ-butyrolactone. rsc.orgkit.edu This method is versatile, converting a wide range of isocyanides into their corresponding isothiocyanates in moderate to high yields (34–95%). rsc.org

Alternatively, transition metal catalysts can be employed. Molybdenum-oxo complexes have been shown to catalyze the direct sulfurization of various isonitriles with elemental sulfur under mild conditions, affording isothiocyanates in good yields. mdpi.comacs.org The proposed catalytic cycle involves the in-situ formation of a molybdenum oxo disulfur (B1233692) complex, which acts as the active sulfur-transferring species. mdpi.comacs.org

Table 3: Molybdenum-Catalyzed Synthesis of Isothiocyanates from Isonitriles Reaction Conditions: Isonitrile, elemental sulfur, Molybdenum-oxo catalyst (0.01 equiv), refluxing acetone, Ar atmosphere, 72 h. acs.org

Starting IsonitrileProductYield (%)
Cyclohexyl isocyanideCyclohexyl isothiocyanate93
Benzyl isocyanideBenzyl isothiocyanate86
(R)-1-Phenylethyl isocyanide(R)-1-Phenylethyl isothiocyanate87

Staudinger/Aza-Wittig Tandem Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful method for converting azides into isothiocyanates. jst.go.jprsc.org This one-pot process involves the reaction of an azide (B81097) with a phosphine, typically triphenylphosphine, to form an aza-ylide intermediate (the Staudinger reaction). jst.go.jpnih.gov This intermediate is not isolated but is reacted directly with carbon disulfide, which undergoes an aza-Wittig type reaction to furnish the isothiocyanate. jst.go.jpnih.gov

This tandem method has been shown to be particularly effective for synthesizing isothiocyanates that bear electron-withdrawing groups. jst.go.jpnih.gov It is also a key method for producing chiral isothiocyanates, as it proceeds with retention of chirality from the starting azide. nih.govrsc.org The protocol avoids the need to handle amines as precursors and is compatible with common protecting groups used in amino acid chemistry, such as Boc, Cbz, and Fmoc. rsc.org

Stereoselective Synthesis and Chiral Isothiocyanates

The synthesis of chiral isothiocyanates is crucial for applications in medicinal chemistry and asymmetric synthesis. nih.gov One of the most effective methods for achieving this is the tandem Staudinger/aza-Wittig reaction, which allows for the conversion of chiral azides into the corresponding chiral isothiocyanates with retention of the stereocenter's configuration. nih.govrsc.org

Another significant strategy involves the use of chiral starting materials such as 1,3-amino alcohols, which can be derived from natural sources like monoterpenes (e.g., α- and β-pinene). mdpi.com These chiral amino alcohols can be reacted with aryl isothiocyanates to form thiourea (B124793) adducts. mdpi.com Subsequent intramolecular cyclization, often promoted by reagents like 1,1'-Carbonyldiimidazole (CDI) under microwave irradiation, can lead to stereochemically defined heterocyclic structures, demonstrating the utility of chiral isothiocyanates in building complex molecules. mdpi.com The stereospecific ring-opening of activated chiral aziridines with isothiocyanates also provides a pathway to highly functionalized and enantiomerically enriched sulfur- and nitrogen-containing heterocycles. researchgate.net

Derivatization Strategies

The isothiocyanate group is reactive toward nucleophiles, a property that is widely used for derivatization, particularly for analytical purposes. nih.govmdpi.com A common strategy is the conversion of isothiocyanates into their corresponding thiourea derivatives. nih.gov This is typically achieved by reacting the isothiocyanate with ammonia (B1221849) or a primary or secondary amine. nih.gov The resulting thiourea group provides a UV-absorbing chromophore, making the derivative suitable for analysis by liquid chromatography with UV detection (LC-UV). nih.gov This method is effective for both hydrophobic and hydrophilic isothiocyanates. nih.gov

Reactive isothiocyanate adducts, such as dithiocarbamates formed in biological matrices, can also be converted to thiourea derivatives by treatment with ammonia, allowing for their quantification. nih.gov Besides amines, thiols are also used for derivatization. Reagents like mercaptoacetic acid or N-acetyl-L-cysteine react with isothiocyanates to form stable adducts that can be analyzed via various chromatographic techniques. mdpi.comresearchgate.netresearchgate.net In proteomics, N-terminal derivatization of peptides with reagents like phenyl isothiocyanate (Edman's reagent) is a classic method that facilitates peptide sequencing by mass spectrometry. acs.org

Formation of Thiourea and Urea Derivatives

The reaction of isothiocyanates with primary and secondary amines is a fundamental and widely used method for the synthesis of N,N'-disubstituted thiourea derivatives. nih.govcdnsciencepub.com This reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. The process is typically efficient and provides a direct route to a wide array of thioureas, which are important in medicinal chemistry, organocatalysis, and as intermediates for further synthesis. a2bchem.comuobabylon.edu.iq While this compound is not as extensively documented as its cyclohexyl analog, its reactivity is analogous.

The general reaction is as follows: Cycloheptyl-NCS + R¹R²NH → Cycloheptyl-NH-C(=S)-NR¹R²

These reactions are often carried out in various solvents and can be performed under mild conditions. cdnsciencepub.com Multicomponent reactions involving an isocyanide, an amine, and elemental sulfur also provide a sustainable route to these compounds. researchgate.net

Table 1: Representative Synthesis of Thiourea Derivatives

Reactant 1 Reactant 2 Product
This compound Aniline 1-Cycloheptyl-3-phenylthiourea
Cyclohexyl Isothiocyanate Pyridin-2-amine 1-Cyclohexyl-3-(pyridin-2-yl)thiourea researchgate.net
Cyclohexyl Isothiocyanate 2,4-Dimethylaniline 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea researchgate.net
Cyclohexyl Isothiocyanate 4-Chloroaniline 1-(4-Chlorophenyl)-3-cyclohexylthiourea researchgate.net

Urea derivatives, the oxygen analogs of thioureas, are typically synthesized from the corresponding isocyanates reacting with amines. nih.govnih.gov The synthesis generally involves an isocyanate intermediate, which can be generated from amines using phosgene (B1210022) or safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov

Production of Thioformamides

Thioformamides are valuable compounds in organic synthesis that can be accessed through the partial reduction of isothiocyanates. A highly chemoselective method for this transformation involves the use of the Schwartz reagent, zirconocene (B1252598) hydrochloride (Cp₂ZrHCl), which is generated in situ. rsc.org This method is notable for its high efficiency and excellent functional group tolerance; sensitive groups such as esters, ketones, nitro groups, and azides are not affected under the reaction conditions. rsc.org The high electrophilicity of the isothiocyanate group allows for the direct addition of the hydride ion, providing a reliable and high-yielding route to variously substituted thioformamides. rsc.org

Alternative methods, such as electrochemical reduction, can also be employed to produce thioformamides from isothiocyanates. wikiwand.com

Table 2: Reduction of Isothiocyanates to Thioformamides

Starting Material Reagent Product Key Features
R-N=C=S Schwartz Reagent (Cp₂ZrHCl) R-NH-C(=S)H High chemoselectivity and yield; tolerates numerous functional groups. rsc.org

Synthesis of Heterocyclic Compounds

The isothiocyanate moiety is a powerful tool for the construction of heterocyclic rings. cbijournal.com this compound and its analogs can participate in various cycloaddition and cyclization reactions to form five- and six-membered heterocycles.

One prominent example is the Lewis acid-mediated [3+2] cycloaddition reaction between isothiocyanates and donor-acceptor cyclopropanes. Using a catalyst such as tin(II) triflate (Sn(OTf)₂), this reaction provides access to five-membered thioimidates with high efficiency. nih.gov Cyclohexyl isothiocyanate has been shown to be a compatible substrate in these reactions, affording the corresponding thioimidate products in excellent yields. nih.gov

Furthermore, isothiocyanates react with 3-aroylaziridines to generate substituted thiazolines. cdnsciencepub.com Depending on the N-substituent of the aziridine, different isomers of 4-aroyl-4-thiazolines can be formed. cdnsciencepub.com Iron(III) chloride has also been used to catalyze the [3+2] cycloaddition of isothiocyanates with aziridines to produce iminothiazolidine scaffolds. researchgate.net Other synthetic routes include the reaction of isothiocyanates with metallated allenes, which, after a series of steps, can yield 2,3-dihydropyridines. osi.lv

Table 3: Heterocycle Synthesis from Isothiocyanates

Isothiocyanate Reaction Partner Catalyst/Conditions Heterocyclic Product
Cyclohexyl Isothiocyanate Donor-Acceptor Cyclopropane Sn(OTf)₂ Thioimidate nih.gov
Aryl Isothiocyanate 3-Aroylaziridine Refluxing Benzene 4-Thiazoline cdnsciencepub.com
Aryl/Alkyl Isothiocyanate Spiro-oxindole Aziridine FeCl₃ Spirooxindolo-2-iminothiazolidine researchgate.net
Alkyl/Cycloalkyl Isothiocyanate Lithiated Methoxyallene 1. Add ITC, 2. Add MeI 2,3-Dihydropyridine (after thermal cyclization) osi.lv

Functionalization for Bioconjugation (e.g., peptide labeling)

The reactivity of the isothiocyanate group with primary amines makes it a valuable tool for bioconjugation, particularly for the labeling of peptides and proteins. a2bchem.com This conjugation strategy typically targets the solvent-accessible ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a peptide chain. nih.govrsc.org The reaction forms a stable thiourea linkage, covalently attaching the isothiocyanate-containing molecule to the biomolecule. nih.gov

Isothiocyanates are often preferred over their isocyanate counterparts for bioconjugation because of their greater stability in the aqueous buffer systems required for reactions with proteins. rsc.org This methodology has been successfully applied in the development of targeted radiopharmaceuticals. For instance, isothiocyanate-functionalized chelating agents have been conjugated to peptides that target specific cell receptors, such as the urokinase-type plasminogen activator receptor (uPAR) in cancer cells. nih.gov In one strategy, a peptide is first conjugated with the isothiocyanate-functionalized chelate, and the resulting conjugate is then labeled with a radionuclide like technetium-99m (⁹⁹ᵐTc). nih.gov Another approach involves pre-labeling the chelate with the radionuclide before conjugation to the peptide. nih.gov

Specific examples include the derivatization of peptides with bifunctional chelates like cyclohexyl-DTPA (diethylenetriaminepentaacetic acid) bearing an isothiocyanate group for subsequent radiolabeling. researchgate.net These methods demonstrate the utility of isothiocyanate chemistry in creating complex, functional biomolecules for diagnostic and therapeutic applications.

Chemical Reactivity and Reaction Pathways of Cycloheptyl Isothiocyanate Frameworks

Hydrolysis Mechanisms and Products

The hydrolysis of alkyl isothiocyanates like cycloheptyl isothiocyanate in aqueous media is generally a slow process but can be promoted by acidic conditions. bohrium.comnih.gov The reaction proceeds through a nucleophilic attack of a water molecule on the electrophilic carbon atom of the isothiocyanate group.

The proposed mechanism involves the following steps:

Nucleophilic Attack: A water molecule attacks the central carbon of the -N=C=S group. In acidic conditions, this step can be facilitated by the simultaneous protonation of the nitrogen atom, which increases the electrophilicity of the carbon. nih.gov

Formation of a Thiocarbamic Acid Intermediate: This initial addition results in the formation of an unstable cycloheptylthiocarbamic acid intermediate. bohrium.comnih.gov

Decomposition: The thiocarbamic acid intermediate rapidly decomposes, typically via decarboxylation and loss of hydrogen sulfide (B99878), although the exact pathway can vary. The final organic product is the corresponding primary amine, cycloheptylamine (B1194755), along with carbonyl sulfide (COS) or hydrogen sulfide (H₂S) and carbon dioxide (CO₂). nih.gov

Under strongly acidic conditions, the resulting cycloheptylamine will be present in its protonated form, as cycloheptylammonium ion. nih.gov

Reactant Conditions Intermediate Final Products
This compoundAqueous solution (Acid-catalyzed)Cycloheptylthiocarbamic acidCycloheptylamine, Carbonyl sulfide (or H₂S + CO₂)

Nucleophilic Addition Reactions

The most characteristic reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. rsc.org The high electrophilicity of this carbon makes it susceptible to attack by a wide range of nucleophiles.

Reaction with Amines: Primary and secondary amines readily react with this compound to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. The reaction involves the attack of the amine's nitrogen atom on the isothiocyanate carbon, followed by a proton transfer. This reaction is typically fast and is a common method for synthesizing thiourea (B124793) derivatives. acs.org

Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles. The reaction with alcohols yields thiocarbamates (specifically, O-alkyl N-cycloheptylthiocarbamates), while reaction with thiols produces dithiocarbamates (S-alkyl N-cycloheptyl dithiocarbamates). These reactions may require basic conditions or catalysis to proceed efficiently, as alcohols and thiols are generally weaker nucleophiles than amines. mdpi.com

Nucleophile Product Class General Product Structure
Primary Amine (R'-NH₂)N,N'-Disubstituted ThioureaC₇H₁₃-NH-C(S)-NH-R'
Secondary Amine (R'₂NH)N,N',N'-Trisubstituted ThioureaC₇H₁₃-NH-C(S)-NR'₂
Alcohol (R'-OH)ThiocarbamateC₇H₁₃-NH-C(S)-OR'
Thiol (R'-SH)Dithiocarbamate (B8719985)C₇H₁₃-NH-C(S)-SR'

Reduction Pathways

Isothiocyanates can be reduced to various products, with thioformamides being a common outcome of partial reduction. While electrochemical methods have been explored for the synthesis of isothiocyanates rsc.org, specific pathways for the electrochemical reduction of saturated alkyl isothiocyanates are not well-documented.

A highly chemoselective chemical reduction method involves the use of the Schwartz reagent (zirconocene hydrochloride, Cp₂Zr(H)Cl). This reagent allows for the partial reduction of the isothiocyanate group to a thioformamide. nih.gov The reaction is notable for its high functional group tolerance, leaving sensitive groups like esters, nitro groups, and alkenes intact. nih.gov

The mechanism involves the nucleophilic addition of the hydride from the Schwartz reagent to the electrophilic carbon of the isothiocyanate. The resulting intermediate is then hydrolyzed during workup to yield the final N-cycloheptylthioformamide product.

Radical-Initiated Reactions and Spiro-cyclization

Radical-initiated reactions involving simple alkyl isothiocyanates are not as common as their nucleophilic addition pathways. The C=S bond can, in principle, undergo radical addition. However, achieving spiro-cyclization from this compound via a radical pathway would require a specific substrate design, typically involving an appropriately positioned radical precursor on the cycloheptyl ring that can cyclize onto the isothiocyanate carbon.

General strategies for radical spirocyclization exist, but they often rely on highly strained systems or activated substrates. rsc.org For a saturated, non-activated substrate like this compound, initiating a radical reaction that leads to spiro-cyclization is challenging and not a well-established pathway. More common are cycloaddition reactions using α-activated cyclic isothiocyanates to build spirocycles, though these proceed through formal 1,3-dipoles rather than radical intermediates. rsc.org

Cycloisomerization Reactions and Rearrangements

Significant rearrangement reactions for saturated alkyl isothiocyanates like this compound are uncommon. The types of rearrangements frequently observed for other isothiocyanates, such as the researchgate.netresearchgate.net-sigmatropic rearrangement, require unsaturation within the molecule, such as in allyl or propargyl isothiocyanates. acs.org These concerted, pericyclic reactions are not mechanistically feasible for a saturated alkyl group.

Similarly, rearrangements involving ionization to form a carbocation intermediate before recombination are unlikely for this compound under normal conditions, as this would require forcing conditions to generate an unstable secondary carbocation. Therefore, the this compound framework is generally stable against unimolecular rearrangement and cycloisomerization reactions.

Adsorption Studies on Material Surfaces

The interaction of isothiocyanates with material surfaces is of interest for creating self-assembled monolayers (SAMs) and functionalizing surfaces. The sulfur atom in the isothiocyanate group can act as a binding site to metallic surfaces.

Studies on the adsorption of cyclohexyl isothiocyanate (CHIT), a close structural analog of this compound, on gold surfaces provide significant insight into this process. bohrium.comnih.gov These investigations, utilizing techniques like surface-enhanced Raman scattering (SERS) and scanning tunneling microscopy (STM), reveal detailed information about the molecule-surface interaction. bohrium.comnih.gov

The adsorption of CHIT onto gold surfaces leads to the formation of disordered self-assembled monolayers, in contrast to the well-ordered layers formed by analogous alkanethiols. bohrium.comnih.gov SERS studies indicate that the molecule's orientation and conformation on the surface are dependent on concentration. bohrium.comnih.gov

Key research findings for the analogous cyclohexyl isothiocyanate include:

Conformational Changes: At low concentrations near the monolayer limit, both equatorial and axial chair conformers of the cycloalkane ring are observed on the gold surface. At higher bulk concentrations, the equatorial conformer becomes dominant. bohrium.comnih.gov

Temperature Effects: The conversion between equatorial and axial conformers can occur at elevated temperatures (e.g., 30 to 60 °C), with the proportion of the axial form increasing with temperature. bohrium.comnih.gov

Surface Binding: SERS spectral data, specifically the Au–S stretching mode observed around 251-261 cm⁻¹, suggest that the molecule binds to the gold surface through the sulfur atom. rsc.org

Surface Morphology: STM imaging reveals that the resulting monolayer is largely disordered and contains vacancy islands. bohrium.comnih.gov

Parameter Observation for Cyclohexyl Isothiocyanate on Gold Technique(s)
Binding Atom SulfurSERS rsc.org
Surface Morphology Disordered monolayer with vacancy islandsSTM bohrium.comnih.gov
Conformation (Low Conc.) Mixture of equatorial and axial conformersSERS bohrium.comnih.gov
Conformation (High Conc.) Predominantly equatorial conformerSERS bohrium.comnih.gov
Effect of Temperature Increased proportion of axial conformer with increasing temperatureSERS bohrium.comnih.gov

Conformational Changes Upon Adsorption

The adsorption of isothiocyanates onto surfaces can induce significant conformational changes, a phenomenon influenced by factors such as adsorbate concentration and temperature. While direct research on this compound is limited, studies on the closely related cyclohexyl isothiocyanate provide valuable insights into the potential behavior of such cyclic systems.

Investigations using techniques like surface-enhanced Raman scattering (SERS) and scanning tunneling microscopy (STM) on cyclohexyl isothiocyanate adsorbed on gold surfaces have revealed a dynamic equilibrium between different conformers. At lower bulk concentrations, nearing the monolayer coverage limit, both equatorial and axial chair conformers of the cyclohexyl ring have been observed to coexist. However, as the concentration increases, the equatorial chair conformer becomes the predominant species on the surface. chemimpex.comguidechem.com

Temperature also plays a critical role in the conformational landscape of the adsorbed molecules. An increase in temperature has been shown to facilitate the conversion from the equatorial to the axial conformer, suggesting that the axial form becomes more populated at elevated temperatures. chemimpex.comguidechem.com This temperature-dependent conformational change highlights the subtle energetic balance that governs the structure of the adsorbed layer.

Table 1: Conformational Behavior of Cyclohexyl Isothiocyanate on Gold Surfaces

Condition Observed Conformers Dominant Conformer
Low Bulk Concentration Equatorial and Axial -
High Bulk Concentration Equatorial Equatorial

This data is based on studies of cyclohexyl isothiocyanate and is presented as an analogue for the potential behavior of this compound.

Hydrogen Bonding and Non-Covalent Interactions with Adsorbed Species

The isothiocyanate functional group is a potent site for non-covalent interactions, particularly hydrogen bonding, which can significantly influence the adsorption of other species. The sulfur atom can act as a hydrogen bond acceptor, playing a crucial role in the formation of intermolecular complexes.

Studies on the interaction of cyclohexyl isothiocyanate with water molecules, a common adsorbed species, have been conducted using microwave spectroscopy combined with theoretical calculations. These investigations have successfully characterized the geometry and nature of the resulting complex. sigmaaldrich.comnih.gov

It has been determined that a water molecule preferentially binds to the isothiocyanate group through a primary OwH⋯S hydrogen bond. In addition to this primary interaction, two weaker C-H⋯Ow hydrogen bonds are formed, where the oxygen atom of the water molecule acts as the proton acceptor. These interactions have been observed for both the axial and equatorial conformers of cyclohexyl isothiocyanate. sigmaaldrich.comnih.gov The presence of these multiple hydrogen bonds contributes significantly to the stability of the water-isothiocyanate complex.

The nature of these non-covalent bonds has been further elucidated through natural bond orbital (NBO) and symmetry-adapted perturbation theory (SAPT) analyses, which provide a deeper understanding of the electronic and energetic aspects of the interactions. sigmaaldrich.com

Table 2: Hydrogen Bonding Interactions in the Cyclohexyl Isothiocyanate-Water Complex

Interaction Type Donor Acceptor
Primary Hydrogen Bond Water (O-H) Isothiocyanate (S)

This data is based on studies of cyclohexyl isothiocyanate and is presented as an analogue for the potential behavior of this compound.

Advanced Analytical Methodologies for Cycloheptyl Isothiocyanate

Chromatographic Techniques

Chromatography is fundamental to the separation and quantification of cycloheptyl isothiocyanate from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Speed Counter-Current Chromatography (HSCCC) are particularly significant.

High-Performance Liquid Chromatography (HPLC) and Radio-HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates, offering high resolution and sensitivity. mdpi.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com This method utilizes a non-polar stationary phase and a polar mobile phase.

Challenges in the HPLC analysis of isothiocyanates include their potential for instability and the lack of strong chromophores, which can complicate UV detection. mdpi.com Method development often focuses on optimizing mobile phase composition, temperature, and detector wavelength to achieve accurate quantification. For instance, increasing the column temperature can reduce the precipitation of isothiocyanates in the system, thereby minimizing sample loss and improving the accuracy of quantitative results. researchgate.net In some cases, derivatization with reagents like 1,2-benzenedithiol (B97157) or N-acetyl-L-cysteine is performed to create a more stable, easily detectable product. nih.govmostwiedzy.pl

Radio-HPLC extends the capabilities of traditional HPLC by incorporating a radioactivity detector. uochb.cz This is particularly useful in metabolic studies where this compound might be labeled with a radionuclide (e.g., ¹⁴C or ³H). The system allows for the separation of the parent compound from its radiolabeled metabolites, with subsequent detection and quantification by both a standard UV detector and a radioactivity-flow detector. uochb.cz This dual-detection approach provides comprehensive data on the metabolic fate of the compound.

Table 1: Typical HPLC Parameters for Isothiocyanate Analysis
ParameterTypical ConditionRationale/Comment
ColumnReversed-Phase (e.g., C18)Effective for separating moderately non-polar compounds like isothiocyanates. sielc.comsielc.com
Mobile PhaseAcetonitrile (B52724)/Water or Methanol (B129727)/Water GradientAllows for the elution of a range of compounds with varying polarities. mdpi.com
DetectorUV-Vis (typically 200-250 nm) or Mass Spectrometry (MS)UV detection is common, though MS provides greater specificity and sensitivity. mdpi.com
Column TemperatureElevated (e.g., 60°C)Improves solubility and reduces on-column precipitation, enhancing accuracy. researchgate.net
DerivatizationPre- or post-column with reagents like 1,2-benzenedithiolEnhances stability and detectability for quantification. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. mdpi.com

The electron ionization (EI) mass spectrum of a related compound, cyclohexyl isothiocyanate, shows characteristic fragmentation patterns that are crucial for its identification. nih.gov Key fragments include the molecular ion peak and other significant peaks resulting from the cleavage of the cycloalkyl ring and the isothiocyanate group. For this compound, a similar fragmentation pattern would be expected, allowing for its unambiguous identification in complex samples. The retention index, a parameter derived from the GC elution time, further aids in confirming the compound's identity. nih.gov

Table 2: GC-MS Data for the Analogous Cyclohexyl Isothiocyanate
ParameterValue/ConditionReference
Molecular FormulaC₇H₁₁NS nih.gov
Molecular Weight141.24 g/mol nih.gov
Kovats Retention Index (Standard non-polar)1231 nih.gov
Top Mass Spectrum Peak (m/z)55 nih.gov
Second Highest Mass Spectrum Peak (m/z)83 nih.gov

High-Speed Counter-Current Chromatography (HSCCC) for Purification

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of the analyte. wikipedia.org This method is particularly advantageous for the purification of natural products and other sensitive compounds. globalresearchonline.netresearchgate.net HSCCC utilizes centrifugal force to retain a liquid stationary phase in a coiled column while a liquid mobile phase is pumped through it, achieving separation based on the differential partitioning of solutes between the two immiscible liquid phases. wikipedia.org

HSCCC has been successfully applied to the isolation of other isothiocyanates, such as sulforaphane (B1684495) from broccoli seed extracts. nih.gov In a typical application, a crude extract containing the target isothiocyanate is subjected to HSCCC using a carefully selected two-phase solvent system (e.g., n-hexane/ethyl acetate (B1210297)/methanol/water). nih.gov This process can yield the target compound with high purity (often >97%) in a single step, making it a highly efficient method for obtaining large quantities of pure this compound for further research. nih.govnih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the detailed molecular structure and conformational properties of this compound.

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides definitive information about the gas-phase geometry and conformational landscape of molecules. umanitoba.cauni-kiel.de By measuring the rotational transitions of a molecule with high precision, it is possible to determine its rotational constants, which are directly related to its moments of inertia and, consequently, its three-dimensional structure.

Studies on the closely related cyclohexyl isothiocyanate have demonstrated the power of this technique. researchgate.net Using a combination of microwave spectroscopy and theoretical calculations, researchers were able to identify and structurally characterize two distinct conformers: one with the isothiocyanate group in an axial position (a-trans) and another with it in an equatorial position (e-trans). researchgate.net The analysis of isotopically substituted species (e.g., with ¹³C and ³⁴S) allowed for an accurate determination of the bond lengths and angles for each conformer. researchgate.net A similar approach would be expected to resolve the different stable conformations of the flexible seven-membered ring of this compound, providing fundamental insights into its structural preferences.

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. rsc.org The technique provides a significant enhancement of the Raman signal, allowing for the detection of even monolayer quantities of an adsorbate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the seven-membered ring. The proton attached to the carbon bearing the isothiocyanate group (-CH-NCS) would appear as a distinct multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The remaining fourteen protons on the cycloheptyl ring would produce a complex series of overlapping multiplets in the typical aliphatic region.

In the ¹³C NMR spectrum, the most characteristic signal is that of the isothiocyanate carbon (-N=C=S), which typically appears significantly downfield. However, this signal is often broad and of low intensity due to its quadrupole relaxation and long relaxation time, a known phenomenon for isothiocyanates. acs.orgmissouri.edu The carbon atom directly attached to the isothiocyanate group (-CH-NCS) would also be shifted downfield. The other six carbon atoms of the cycloheptyl ring would resonate in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclohexyl Isothiocyanate Data presented for Cyclohexyl Isothiocyanate as a proxy for this compound.

NucleusAtom PositionChemical Shift (δ) in ppm
¹³C-N=C =S~131
¹³C-C H-NCS~58
¹³CRing CH₂ (adjacent to CH)~33
¹³COther Ring CH₂~25, ~24
¹H-CH -NCS~3.5
¹HRing CH~1.2 - 2.0

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

The most prominent and diagnostic feature in the IR spectrum of any isothiocyanate, including this compound, is the very strong and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. semanticscholar.org This band typically appears in the range of 2000-2200 cm⁻¹. semanticscholar.org The presence of a powerful absorption in this region is a definitive indicator of the isothiocyanate functionality.

Table 2: Characteristic Infrared Absorption Bands for Isothiocyanates General data applicable to this compound.

Vibrational ModeFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
Asymmetric Stretch-N=C=S2000 - 2200Strong, Broad
C-H Stretchsp³ C-H2850 - 2960Strong
C-H Bend (Scissoring)-CH₂-~1465Medium

Microscopic Imaging Techniques

Microscopic imaging techniques provide real-space visualization of molecules, offering insights into their physical arrangement and interactions on surfaces.

Scanning Tunneling Microscopy (STM) for Surface Adsorption

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can image conductive surfaces with atomic resolution. nih.gov It is used to study how molecules arrange themselves when they adsorb, or bind, to a surface. The technique relies on quantum tunneling of electrons between a sharp metallic tip and the sample surface. By scanning the tip across the surface and measuring the tunneling current, a topographical map of the surface and any adsorbed molecules can be generated. nih.gov

While no STM studies have been published specifically for this compound, research on its close analog, Cyclohexyl Isothiocyanate, provides valuable insight into the expected surface behavior. A study investigating the adsorption of Cyclohexyl Isothiocyanate on a gold (Au(111)) surface revealed that the molecules form disordered self-assembled monolayers (SAMs). chemicalbook.comnih.gov

Key Research Findings from Cyclohexyl Isothiocyanate STM Studies:

Disordered Monolayers: Unlike simpler molecules like alkanethiols that can form highly ordered, crystalline-like structures on gold, the bulky and conformationally flexible cyclohexyl group of the isothiocyanate prevents well-ordered packing. chemicalbook.comnih.gov This leads to a disordered or amorphous arrangement of the molecules on the surface.

Vacancy Islands: The STM imaging also showed the presence of a few "vacancy islands," which are small depressions or holes in the monolayer where the gold substrate is exposed. chemicalbook.comnih.gov These are common features in less-ordered SAMs.

Based on these findings, it is highly probable that this compound, with its even larger and more flexible seven-membered ring, would exhibit similar or even more pronounced disorder when adsorbed onto a gold surface. The steric hindrance from the cycloheptyl group would likely prevent the formation of a well-ordered monolayer, resulting in a disordered film.

Biological Activities and Mechanistic Studies of Cycloheptyl Isothiocyanate Analogs

Anticancer Research

Isothiocyanates exert their antitumor effects through a variety of mechanisms, including the induction of cell cycle arrest, inhibition of cancer cell proliferation, and the promotion of programmed cell death (apoptosis). frontiersin.orgmdpi.comscielo.org.co These effects are underpinned by complex interactions with cellular signaling pathways that are often dysregulated in cancer. nih.gov

The cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects of ITCs are central to their anticancer potential. scielo.org.co These compounds can inhibit the growth of various cancer cell lines by interfering with critical cellular processes. frontiersin.org For instance, studies have shown that ITCs can suppress the proliferation of cancer cells by causing arrest at different phases of the cell cycle, thereby preventing them from entering mitosis and impeding tumor progression. frontiersin.org The primary mechanism contributing to the elimination of cancerous cells is the induction of apoptosis. scielo.org.conih.gov

Apoptosis, or programmed cell death, is a crucial mechanism by which ITCs exert their anticancer effects. frontiersin.orgnih.gov This process is essential for removing damaged or cancerous cells. mdpi.com Numerous studies have demonstrated that ITCs, including PEITC, BITC, and SFN, are potent inducers of apoptosis in a wide range of human cancer cell lines. nih.govnih.govaacrjournals.org The induction of apoptosis by these compounds is a multi-faceted process involving the activation of specific signaling cascades within the cancer cell. mdpi.comscielo.org.co For example, PEITC has been shown to induce nuclear condensation and fragmentation, which are characteristic features of apoptosis, in cervical cancer cells. frontiersin.orgnih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a primary target for many ITC analogs. scielo.org.comdpi.com This pathway is initiated by the disruption of the mitochondrial membrane potential, a key event in the commitment of a cell to apoptosis. aacrjournals.orgnih.gov Several ITCs, including PEITC and BITC, have been shown to cause this disruption. aacrjournals.orgnih.gov The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. scielo.org.coiiarjournals.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates the caspase cascade, ultimately leading to cell death. aacrjournals.org

Table 1: Effect of Isothiocyanate Analogs on Mitochondrial Events

Isothiocyanate AnalogCancer Cell LineObserved Mitochondrial EffectReference
Phenethyl Isothiocyanate (PEITC)TRAMP-C1 (Prostate)Disruption of mitochondrial membrane potential aacrjournals.org
Phenethyl Isothiocyanate (PEITC)PLC/PRF/5 (Hepatocellular)Release of cytochrome c, reduced mitochondrial membrane potential mdpi.com
Benzyl (B1604629) Isothiocyanate (BITC)NCI-H460 (Lung)Reduced mitochondrial membrane potential (Ψm), release of cytochrome c and AIF iiarjournals.org
Benzyl Isothiocyanate (BITC)VariousDisruption of mitochondrial membrane potential to initiate apoptosis nih.gov

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. scielo.org.coaacrjournals.org This family includes both pro-apoptotic members (e.g., Bax, Bak) that promote cell death and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it. aacrjournals.org The anticancer activity of ITCs is strongly associated with their ability to shift the balance in favor of the pro-apoptotic proteins. mdpi.com

Studies have shown that treatment with ITC analogs can lead to an increase in the expression of pro-apoptotic proteins like Bax and Bak, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.comaacrjournals.org For instance, treating pancreatic cancer cells with PEITC resulted in increased levels of Bak and decreased levels of Bcl-2 and Bcl-xL. mdpi.com Similarly, BITC treatment in MDA-MB-231 breast cancer cells led to a significant increase in Bak protein levels and a decrease in Bcl-2 and Bcl-xL. aacrjournals.org This regulation effectively lowers the threshold for apoptosis induction in cancer cells. mdpi.comaacrjournals.org

Table 2: Modulation of Bcl-2 Family Proteins by Isothiocyanate Analogs

Isothiocyanate AnalogCancer Cell LineEffect on Pro-Apoptotic ProteinsEffect on Anti-Apoptotic ProteinsReference
Phenethyl Isothiocyanate (PEITC)Pancreatic Cancer CellsIncreased BakDecreased Bcl-2, Bcl-xL mdpi.com
Phenethyl Isothiocyanate (PEITC)TRAMP-C1 (Prostate)Increased BakDecreased Mcl-1 aacrjournals.org
Benzyl Isothiocyanate (BITC)MDA-MB-231 (Breast)Increased BakDecreased Bcl-2, Bcl-xL aacrjournals.org
Benzyl Isothiocyanate (BITC)MCF-7 (Breast)Increased BaxDecreased Bcl-2, Bcl-xL aacrjournals.orgplos.org
Allyl Isothiocyanate (AITC)Renal Carcinoma CellsIncreased BaxDecreased Bcl-2 mdpi.com

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. aacrjournals.orgnih.gov They are activated in a cascade, where initiator caspases (like caspase-9, associated with the mitochondrial pathway) cleave and activate executioner caspases (like caspase-3). frontiersin.orgaacrjournals.org The activation of this caspase cascade is a hallmark of apoptosis induced by ITCs. mdpi.comaacrjournals.org

Research has demonstrated that ITCs such as PEITC and BITC lead to the activation of caspase-9 and caspase-3 in various cancer cell lines. aacrjournals.orgiiarjournals.org For example, PEITC treatment was found to significantly activate caspase-3 in cervical cancer cells. frontiersin.orgnih.gov The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly-(ADP-ribose) polymerase (PARP), which ultimately results in the biochemical and morphological changes associated with apoptotic cell death. aacrjournals.orgaacrjournals.org Studies have shown that inhibiting caspase activity can attenuate the apoptosis induced by ITCs, confirming the central role of this pathway. aacrjournals.org

The generation of reactive oxygen species (ROS) is another key mechanism through which ITCs induce apoptosis. mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen, and while they have roles in normal cell signaling, excessive levels lead to oxidative stress, cellular damage, and apoptosis. aacrjournals.org Many ITC analogs, including PEITC and BITC, have been shown to increase the production of intracellular ROS in cancer cells in a dose-dependent manner. frontiersin.orgnih.govnih.gov

This overproduction of ROS can damage mitochondria, contributing to the disruption of the mitochondrial membrane potential and the release of cytochrome c. nih.govaacrjournals.org The increase in ROS is considered a critical upstream event that initiates the mitochondrial apoptotic pathway. frontiersin.org Studies have confirmed that the use of ROS inhibitors can attenuate ITC-mediated apoptosis, highlighting the crucial role of oxidative stress in the anticancer activity of these compounds. frontiersin.org

Mechanisms of Cytotoxic and Cytostatic Effects.

Inhibition of Cell Cycle Progression

A key aspect of the anticancer activity of isothiocyanates is their ability to interfere with the normal progression of the cell cycle in cancer cells, thereby inhibiting their proliferation. nih.gov This interference often leads to an accumulation of cells in specific phases of the cell cycle, preventing them from dividing and ultimately triggering programmed cell death (apoptosis). nih.govscielo.org.co The structural characteristics of the isothiocyanate molecule, such as the nature of its side chain, can significantly influence its antiproliferative activity. hirszfeld.pl

Several studies have highlighted the capacity of isothiocyanate analogs to induce cell cycle arrest specifically at the G2/M checkpoint. hirszfeld.plscielo.org.conih.govnih.gov This phase is a critical control point that ensures a cell is ready for mitosis. By arresting cells in the G2/M phase, ITCs can prevent the division of cancerous cells.

For instance, research on various cancer cell lines has shown that treatment with certain isothiocyanates leads to a significant accumulation of cells in the G2/M phase. scielo.org.conih.govnih.govnih.gov This effect is often associated with the modulation of key regulatory proteins involved in the G2/M transition. scielo.org.conih.gov Studies have demonstrated that ITCs can downregulate the expression of proteins such as cyclin B1, Cdk1 (cyclin-dependent kinase 1), and Cdc25C (cell division cycle 25C), all of which are essential for entry into mitosis. scielo.org.conih.gov The covalent binding of some ITCs to tubulin, the protein that forms microtubules, can disrupt microtubule dynamics, which is a crucial process for mitotic spindle formation and contributes to G2/M arrest and subsequent apoptosis. scielo.org.conih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to induce G2/M phase arrest in human prostate cancer cells by reducing the levels of Cdk1 and Cdc25C. scielo.org.co Similarly, sulforaphane (B1684495) has been observed to cause G2/M phase arrest in human T-leukemia cells. nih.gov

Isothiocyanate Analog Cancer Cell Line Observed Effect Associated Molecular Changes
Benzyl isothiocyanate (BITC)Human pancreatic cancer cellsG2/M phase arrestActivation of Chk2; Downregulation of cyclin B1, Cdc2, and Cdc25C scielo.org.co
Phenethyl isothiocyanate (PEITC)Human prostate cancer cells (PC-3)G2/M phase arrestReduction in Cdk1 and Cdc25C levels scielo.org.co
Allyl isothiocyanate (AITC)Human prostate cancer cellsG2/M phase arrestDownregulation of Cdk1, Cdc25B, and Cdc25C scielo.org.co
Sulforaphane (SFN)Human T-leukemia cells (Jurkat)G2/M phase arrestIncreased expression of p53 and Bax nih.gov
Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC), Sulforaphane (SFN)General (Mechanism Study)G2/M phase arrestCovalent binding to tubulin, disrupting microtubule formation scielo.org.co
Inhibition of Angiogenesis and Metastasis

The processes of angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical for tumor growth and progression. nih.govcancerresearchuk.orgmdpi.com Isothiocyanate analogs have demonstrated the ability to interfere with these processes, thereby limiting tumor expansion and dissemination. nih.govresearchgate.netnih.gov

Angiogenesis is a vital process for tumors to grow beyond a certain size, as they require a dedicated blood supply for oxygen and nutrients. cancerresearchuk.org Anti-angiogenic therapies work by blocking the formation of these new blood vessels. cancerresearchuk.org Some isothiocyanates have been shown to inhibit angiogenesis by targeting key signaling molecules, such as vascular endothelial growth factor (VEGF), a protein that plays a central role in stimulating blood vessel growth. cancerresearchuk.orgmdpi.com

Metastasis is a complex process involving cell invasion, migration, and colonization of distant organs. nih.gov Isothiocyanates have been found to suppress tumor invasion and metastasis by inhibiting the activity and expression of matrix metalloproteinases (MMPs), particularly MMP-9. nih.govnih.gov MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to break away from the primary tumor and invade surrounding tissues. nih.gov Studies have shown that ITCs can inhibit MMP-9 expression by blocking signaling pathways such as FAK/ERK and FAK/Akt, which in turn suppresses the activity of transcription factors like NF-κB and AP-1 that are necessary for MMP-9 gene expression. nih.govnih.gov For example, phenethyl isothiocyanate (PEITC) has been identified as a potent inhibitor of MMP-9 activity and tumor metastasis. nih.govnih.gov

Isothiocyanate Analog Target Process Mechanism of Action Key Molecular Targets
Phenethyl isothiocyanate (PEITC)MetastasisInhibition of MMP-9 expression and activityFAK/ERK, FAK/Akt, NF-κB, AP-1 nih.govnih.gov
Benzyl isothiocyanate (BITC)MetastasisInhibition of MMP-9 expression and activityFAK/ERK, FAK/Akt, NF-κB, AP-1 nih.govnih.gov
Sulforaphane (SFN)MetastasisInhibition of MMP-9 expression and activityFAK/ERK, FAK/Akt, NF-κB, AP-1 nih.govnih.gov
6-(methylsulfinyl)hexyl isothiocyanate (6-MITC)MetastasisInhibition of pulmonary metastasis of melanoma cellsNot fully elucidated researchgate.net
Modulation of Carcinogen Metabolism

Isothiocyanates can exert chemopreventive effects by modulating the activity of enzymes involved in the metabolism of carcinogens. nih.govbiorxiv.org This modulation typically involves the inhibition of Phase I enzymes, which can activate pro-carcinogens into their ultimate carcinogenic forms, and the induction of Phase II detoxifying enzymes, which facilitate the elimination of carcinogens from the body. mdpi.comnih.gov

Cytochrome P450 (CYP) enzymes are a major family of Phase I enzymes responsible for the metabolism of a wide range of foreign compounds, including many carcinogens. nih.govpicmonic.com While this metabolism is often a detoxification process, some carcinogens are activated by CYP enzymes. nih.govnih.gov Isothiocyanates have been shown to inhibit the activity of various CYP isoforms, thereby reducing the bioactivation of certain carcinogens. nih.govnih.govnih.gov

For example, phenethyl isothiocyanate (PEITC) has been demonstrated to inhibit several human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov The inhibition can be competitive, noncompetitive, or a mixed type, depending on the specific CYP enzyme and substrate. nih.gov In some cases, ITCs can act as mechanism-based inactivators, leading to irreversible inhibition of the enzyme. nih.gov Studies in human liver slices have confirmed that PEITC can suppress the activity of CYP1A2 and, in some cases, CYP3A-mediated activity. nih.gov Sulforaphane has also been shown to decrease the activity of CYP1A1 and CYP2B1/2 in rat hepatocytes and markedly decrease the expression and activity of CYP3A4 in human hepatocytes. nih.gov

Isothiocyanate Analog Target CYP Isoform Type of Inhibition
Phenethyl isothiocyanate (PEITC)CYP1A2Competitive nih.gov
Phenethyl isothiocyanate (PEITC)CYP2A6Competitive nih.gov
Phenethyl isothiocyanate (PEITC)CYP2B6Noncompetitive nih.gov
Phenethyl isothiocyanate (PEITC)CYP2C9Noncompetitive nih.gov
Phenethyl isothiocyanate (PEITC)CYP2C19Noncompetitive nih.gov
Phenethyl isothiocyanate (PEITC)CYP2D6Noncompetitive nih.gov
Phenethyl isothiocyanate (PEITC)CYP2E1Noncompetitive & Mechanism-based inactivation nih.gov
Phenethyl isothiocyanate (PEITC)CYP3A4Mixed-type (competitive and noncompetitive) nih.gov
Sulforaphane (SFN)CYP1A1 (rat)Decreased activity nih.gov
Sulforaphane (SFN)CYP2B1/2 (rat)Decreased activity nih.gov
Sulforaphane (SFN)CYP3A4 (human)Markedly decreased expression and activity nih.gov

In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are known to induce the expression and activity of Phase II detoxifying enzymes. mdpi.comnih.govnih.gov A key family of these enzymes is the Glutathione (B108866) S-Transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic compounds, including activated carcinogens, making them more water-soluble and easier to excrete. nih.govplos.org

Suppression of Cancer-Related Signaling Pathways

The uncontrolled growth of cancer cells is driven by aberrant signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.gov Isothiocyanates have been found to interfere with these critical pathways, thereby suppressing tumor growth. nih.govnih.govnih.gov

One of the key signaling pathways targeted by ITCs is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancer. rjpharmacognosy.ir For example, sulforaphane has been shown to reduce the phosphorylation of the MAPK signaling pathway. rjpharmacognosy.ir As mentioned previously, ITCs can also suppress the FAK/ERK and FAK/Akt signaling pathways, which are crucial for cell invasion and metastasis. nih.govnih.gov

Furthermore, ITCs can modulate pathways involved in apoptosis. nih.gov For instance, sulforaphane has been observed to increase the expression of the pro-apoptotic protein Bax while negatively affecting the expression of the anti-apoptotic protein Bcl-2. scielo.org.co Phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis through a mitochondria-dependent pathway, involving the release of cytochrome c. nih.gov The ability to modulate these fundamental signaling networks underscores the multifaceted approach by which isothiocyanates can combat cancer.

ITC Analog Cancer Cell Line Effect on MAPK Pathway Downstream Consequence
4-methylthiobutyl isothiocyanate (Erucin)Human liver cancer cellsActivation of JNK, ERK1/2, and p38Telomerase modulation and apoptosis induction nih.gov
Benzyl isothiocyanate (BITC)Pancreatic cancer cellsInhibition of key molecules including AKT and STAT3 nih.govSuppression of tumor growth nih.gov
Phenethyl isothiocyanate (PEITC)Various cancer cellsNot specifiedInduction of apoptosis and cell cycle arrest nih.gov
Sulforaphane (SFN)Various cancer cellsNot specifiedInduction of apoptosis and cell cycle arrest nih.gov
PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another central signaling network that is frequently overactive in cancer, promoting cell growth, survival, and proliferation. mdpi.commdpi.comnih.gov Several studies have indicated that the PI3K/AKT/mTOR pathway is a key target for the anti-cancer effects of various phytochemicals. mdpi.com Isothiocyanates, including analogs of cycloheptyl isothiocyanate, can interfere with this pathway. For example, sulforaphane has been shown to suppress telomerase activity in human hepatoma cells by inhibiting Akt, which in turn leads to the dephosphorylation of hTERT. nih.gov The inhibition of AKT is a crucial mechanism, as AKT can phosphorylate and activate a multitude of downstream targets that promote cell survival. mdpi.comnih.gov By inhibiting this pathway, isothiocyanates can effectively cut off a major survival signal for cancer cells.

NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival. ccmu.edu.cnnih.gov In many cancers, NF-κB is constitutively active, which helps tumor cells evade apoptosis and promotes inflammation that can fuel tumor growth. nih.gov Isothiocyanates have been identified as potent inhibitors of the NF-κB signaling pathway. nih.govdoi.org They can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. nih.gov This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes. Studies have shown that synthetic ITCs can inhibit the phosphorylation of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα, thereby preventing NF-κB activation. nih.gov This inhibition of NF-κB is a key component of the anti-inflammatory and anti-cancer properties of isothiocyanates.

Direct Interaction with Tumor Cell Proteins

The biological activity of isothiocyanates is largely attributed to their electrophilic nature, which allows them to form covalent bonds with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This direct interaction can lead to the modification and inactivation of key cellular proteins. One of the most significant protein targets of ITCs in cancer cells is tubulin. nih.gov Isothiocyanates like benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) have been shown to covalently bind to cysteine residues in tubulin. nih.gov This binding disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. nih.gov The extent of this interaction and its downstream effects can vary depending on the specific structure of the isothiocyanate. nih.gov

Isothiocyanate Target Protein Mechanism of Interaction Cellular Consequence
Benzyl isothiocyanate (BITC)TubulinCovalent modification of cysteine residues nih.govDisruption of microtubule polymerization, mitotic arrest, apoptosis nih.gov
Phenethyl isothiocyanate (PEITC)TubulinCovalent modification of cysteine residues nih.govDisruption of microtubule polymerization, mitotic arrest, apoptosis nih.gov
Sulforaphane (SFN)TubulinCovalent modification of cysteine residues nih.govDisruption of microtubule polymerization, mitotic arrest, apoptosis nih.gov
Alteration of Telomerase Activity

Telomerase is an enzyme that is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division and eventual replicative senescence. nih.gov However, in approximately 90% of cancer cells, telomerase is reactivated, allowing them to bypass this limit and achieve cellular immortality. nih.govmdpi.com This makes telomerase an attractive target for cancer therapy. nih.govd-nb.info Isothiocyanates have been shown to inhibit telomerase activity in various cancer cell lines. d-nb.infonih.gov For example, 4-methylthiobutyl isothiocyanate (erucin) has been found to abrogate telomerase activity in hepatocellular carcinoma cells, both in vitro and in vivo. d-nb.info This inhibition of telomerase can sensitize cancer cells to apoptosis. nih.govd-nb.info The mechanisms underlying telomerase inhibition by ITCs are often linked to the modulation of signaling pathways that regulate the expression of the catalytic subunit of telomerase, hTERT. nih.gov

Dynamics of Microtubules Disruption

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. mdpi.comnih.gov Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Isothiocyanates have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com By covalently binding to tubulin, ITCs can disrupt the normal process of microtubule assembly and disassembly. nih.gov This interference with microtubule dynamics leads to a blockage of cells in the mitotic phase of the cell cycle, which can ultimately trigger apoptosis. nih.gov The ability of isothiocyanates to disrupt microtubule function highlights their potential as antimitotic agents in cancer therapy.

Histone Deacetylase (HDAC) Expression

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. nih.govmdpi.com This deacetylation leads to a more condensed chromatin structure, which generally results in the repression of gene transcription. nih.gov In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. nih.gov Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer drugs. nih.gov Isothiocyanates, such as sulforaphane, have been shown to inhibit HDAC activity in various cancer cell lines, including colon, prostate, and breast cancer. nih.govnih.gov This inhibition of HDACs leads to the hyperacetylation of histones, which can reactivate the expression of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis. nih.govnih.gov The ability of isothiocyanates to modulate HDAC expression and activity provides another layer to their multi-faceted anti-cancer properties.

Chemopreventive Potential

This compound and its analogs, like other isothiocyanates (ITCs), are subjects of research for their potential in cancer chemoprevention. researchgate.net Naturally occurring ITCs, found in cruciferous vegetables, have demonstrated notable anticarcinogenic properties. researchgate.netnih.gov These properties are attributed to a variety of mechanisms, including the reduction of carcinogen activation and the enhancement of detoxification processes by inducing phase II enzymes. nih.govscielo.org.co They also promote apoptosis (programmed cell death) in cancerous cells, influence MAPK signaling pathways, induce oxidative stress, and inhibit the cell cycle. nih.govscielo.org.co

Structure-Activity Relationship (SAR) Studies in Anticancer Context

The molecular structure of isothiocyanates plays a crucial role in their biological activity. Structure-Activity Relationship (SAR) studies help in understanding how different structural features influence the anticancer potential of these compounds.

The isothiocyanate functional group (-N=C=S) is widely recognized as a critical moiety for the anticancer effects of these compounds. researchgate.net The electrophilic carbon atom in this group readily reacts with nucleophiles, such as the thiol groups in proteins and enzymes, leading to the inhibition of their function. This reactivity is a key aspect of their biological activity.

Variations in the alkyl or aryl group attached to the isothiocyanate moiety can significantly impact efficacy. For instance, research on arylalkyl isothiocyanates has shown that increasing the length of the alkyl chain can enhance their ability to inhibit lung tumorigenesis. The cyclohexyl ring in this compound provides a distinct steric and electronic environment compared to aromatic or linear aliphatic isothiocyanates, which may influence its reactivity, stability, and biological actions.

SAR studies on thiosemicarbazides, which are related to isothiocyanates, have indicated that a low π-electron density at the side chain and a ring heteroatom that can donate an electron pair to transition metals are important for their antiproliferative activity. abq.org.br The introduction of flexible linkers, such as a thiourea (B124793) group, between ring systems has been shown to markedly increase anticancer activity against a range of cancer cell lines. jscimedcentral.com

Combination Therapy Synergism with Anticancer Agents

The use of isothiocyanates in combination with conventional anticancer drugs is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects. nih.gov

Isothiocyanates, such as sulforaphane (SFN), have been shown to enhance the effectiveness of chemotherapeutic agents like cisplatin (B142131) and doxorubicin. nih.gov This synergistic effect is attributed to several mechanisms, including the modulation of drug sensitivity, induction of cell cycle arrest, and influence on drug efflux transporters. nih.gov By increasing the sensitivity of cancer cells to these drugs, ITCs can help to achieve a better therapeutic outcome at lower doses of the conventional agent, thereby reducing its toxicity. nih.gov

Combination therapy can lead to a heightened cytotoxic effect on cancer cells, synergistic modulation of drug metabolism and efflux, enhanced drug uptake, and a cooperative induction of apoptotic pathways. nih.gov For example, a combination of phenethyl isothiocyanate (PEITC) and dasatinib (B193332) has demonstrated a synergistic anticancer effect both in laboratory studies and in living organisms. uea.ac.uk This combination was found to induce oxidative stress, leading to a form of programmed cell death known as mitotic catastrophe and oxeiptosis. uea.ac.uk

The assessment of whether a combination of drugs is synergistic, additive, or antagonistic is often determined using the combination index (CI) method. nih.gov A CI value less than 1 indicates synergism, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. nih.gov

Antimicrobial Activity

This compound and its analogs are being investigated for their antimicrobial properties, a characteristic shared by many naturally occurring and synthetic isothiocyanates. researchgate.netcymitquimica.com These compounds are known to possess activity against a range of microorganisms, including bacteria. nih.gov

Antibacterial Properties

Isothiocyanates have demonstrated antibacterial activity against various human pathogens. nih.gov Their effectiveness has been documented against both Gram-positive and Gram-negative bacteria. mdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial efficacy of isothiocyanates can vary between different types of bacteria. Generally, the outer membrane of Gram-negative bacteria presents a significant permeability barrier, which can make them more resistant to certain antimicrobial agents compared to Gram-positive bacteria. nih.gov

However, studies have shown that isothiocyanates can be effective against both. For instance, isothiocyanate derivatives of amino acids have been evaluated for their activity against E. coli (Gram-negative) and S. aureus (Gram-positive) strains. mdpi.com Some synthetic isothiocyanates have shown potent and selective activity against S. aureus, while exhibiting no significant activity against the Gram-negative P. aeruginosa. researchgate.net

The effectiveness against Gram-negative bacteria can be enhanced by using agents that permeabilize the outer membrane. For example, the combination of aromatic isothiocyanates with EDTA, a membrane-active agent, has been shown to synergistically enhance their inhibitory activity against several Gram-negative bacteria strains. nih.gov This combination was also effective in eradicating bacterial persisters, which are dormant cells that can tolerate antibiotics. nih.gov

Mechanisms of Action

The antibacterial mechanism of isothiocyanates is multifaceted. Their electrophilic nature allows them to react with cellular nucleophiles, particularly the thiol groups of proteins and enzymes, leading to the disruption of essential cellular functions.

One of the key mechanisms is the damage to the bacterial cell membrane. nih.gov Isothiocyanates like phenethyl isothiocyanate (PEITC) have been shown to affect the cellular membrane integrity of bacteria such as E. coli, P. aeruginosa, and S. aureus. nih.gov Benzyl isothiocyanate (BITC) has also been found to induce the loss of bacterial membrane integrity. nih.gov

Furthermore, isothiocyanates can interfere with bacterial communication systems. Sulforaphane (SFN), for example, has been shown to inhibit bacterial quorum sensing, a process that bacteria use to coordinate gene expression based on population density. nih.gov This can affect the production of virulence factors and biofilm formation. nih.gov

The cytotoxic effects of ITCs can also be mediated through the induction of apoptosis-like events and the inhibition of cell cycle progression. scielo.org.co This involves the regulation of various signaling pathways and protein families within the bacterial cell. scielo.org.co

Inhibition of Enzyme Function

A primary mechanism of action for isothiocyanates is the inhibition of enzyme function. guidechem.com The electrophilic isothiocyanate group readily reacts with nucleophilic moieties, such as the sulfhydryl groups of cysteine residues within proteins. researchgate.net This interaction leads to the formation of a covalent bond, modifying the enzyme's structure and consequently inhibiting its catalytic activity. rjpharmacognosy.ir This process, known as covalent modification, can be irreversible and disrupts essential metabolic pathways that rely on the targeted enzymes. wikilectures.eu The inhibition of crucial enzymes is a key factor in the antimicrobial and cytotoxic effects observed with this class of compounds. guidechem.comrjpharmacognosy.ir

Alteration of Protein Structure via Thiol/Amine Group Binding

Isothiocyanates are highly reactive towards primary amines (–NH2) and, particularly, thiol (–SH) groups found in amino acid residues like lysine (B10760008) and cysteine, respectively. nih.govthermofisher.com The reaction with the nucleophilic thiol groups on cysteine residues is notably rapid, reported to be up to a thousand times faster than the reaction with amino groups. researchgate.net This makes proteins rich in cysteine particularly susceptible targets for modification by ITCs. researchgate.net

The reaction with thiols results in the formation of dithiocarbamates, a process that can be reversible. researchgate.netnih.gov Conversely, the reaction with primary amine groups forms stable thiourea derivatives. researchgate.netresearchgate.net The pH of the cellular environment can influence which reaction is favored; reactions with thiols are more common at a pH range of 6-8, whereas more alkaline conditions (pH 9-11) favor the reaction with amines to form thioureas. researchgate.net This covalent binding alters the protein's three-dimensional structure, leading to functional impairment or protein aggregation, which disrupts cellular homeostasis. nih.gov

Induction of Oxidative Stress

Isothiocyanate analogs can induce oxidative stress within cells by disrupting the delicate balance between oxidants and antioxidants. mdpi.com One key mechanism involves the depletion of intracellular glutathione (GSH), a major cellular antioxidant. nih.govmdpi.com The isothiocyanate group reacts with the thiol group of GSH, leading to its conjugation and depletion. mdpi.com This reduction in the cell's primary antioxidant defense leads to an accumulation of reactive oxygen species (ROS). mdpi.com Elevated ROS levels can cause significant damage to cellular components, including lipids and proteins, a state referred to as oxidative stress. mdpi.comnih.gov While ITCs can trigger oxidative stress, some studies on analogs like sulforaphane show they can also activate the Nrf2 pathway, a key regulator of the cellular antioxidant response. rjpharmacognosy.irmdpi.com

Depolarization of Mitochondrial Membrane

The mitochondrial membrane potential (ΔΨm) is crucial for cellular energy production (ATP synthesis) and is a key indicator of mitochondrial health. nih.gov Dissipation or depolarization of this potential is a hallmark of mitochondrial dysfunction and a critical event in the initiation of apoptosis (programmed cell death). nih.govnih.gov Various cellular stressors, including oxidative stress, can trigger mitochondrial membrane depolarization. nih.gov The induction of significant oxidative stress by isothiocyanate analogs can lead to mitochondrial damage, culminating in the loss of the membrane potential. embopress.org This event can precede the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, further committing the cell to apoptosis. embopress.org

Reduction of Oxygen Consumption in Bacterial Cells

Studies on isothiocyanate analogs have demonstrated their ability to interfere with bacterial respiration. For instance, benzyl isothiocyanate has been shown to progressively impair oxygen consumption in the bacterium Campylobacter jejuni. nih.gov This effect on cellular respiration suggests that ITCs can disrupt the electron transport chain, a fundamental process for energy generation in many bacteria. By inhibiting key components of respiration, these compounds can effectively reduce the metabolic activity and viability of bacterial cells. nih.govjmb.or.kr

Activity against Resistant Phenotypes

A significant challenge in antimicrobial therapy is the emergence of resistant phenotypes in pathogens. ucl.ac.uk Isothiocyanates have shown promise in combating such strains. researchgate.net Research indicates that ITCs can be effective against bacteria that have developed resistance to conventional antibiotics. researchgate.net The mechanism often involves circumventing the specific resistance pathways. For example, some thiosemicarbazones, which can be synthesized from isothiocyanates, have demonstrated selective activity against multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp), a membrane pump that ejects drugs from the cell. nih.gov This suggests that isothiocyanate-based compounds could be developed to target and eliminate pathogens or cells that have acquired resistance, offering a potential strategy to overcome this critical therapeutic hurdle. ucl.ac.uknih.gov

Antifungal Activity

This compound and its analogs exhibit notable antifungal properties. guidechem.com A variety of natural and synthetic isothiocyanates have been documented to inhibit the growth of a broad spectrum of fungi, including pathogenic and saprophytic species such as Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae, and Candida albicans. nih.govnih.gov

The antifungal action of ITCs is multifaceted. One identified mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Disruption of this pathway compromises membrane integrity, leading to fungal cell death. nih.gov Furthermore, ITCs can induce apoptosis in fungal cells through mechanisms such as the production of reactive oxygen species. nih.gov The activity of these compounds varies based on their specific chemical structure. semanticscholar.org For example, derivatives of indole-1,2,4-triazoles synthesized using cyclohexyl isothiocyanate have been evaluated for their antifungal efficacy, with their minimum inhibitory concentrations (MIC) determined against various fungal strains. mdpi.com

Table 1: Antifungal Activity of Selected Isothiocyanate Analogs and Derivatives

Compound/Derivative ClassFungal SpeciesObserved Activity (MIC µg/mL)Reference
Indole-1,2,4 triazole-thiols (derived from cyclohexyl isothiocyanate)Candida albicans2 deepdyve.com
Indole-triazole derivatives (phenyl-substituted)Bacillus subtilis250-500 mdpi.com
Allyl Isothiocyanate (AITC)Candida albicans0.125 (inhibited ergosterol biosynthesis) nih.gov
Aryldiazenyl derivativesFusarium oxysporum6.25 mdpi.com
Synthetic benzylisothiocyanate analogsAspergillus niger, Penicillium cyclopium, Rhizopus oryzaeRemarkable activity noted nih.gov

Anti-inflammatory Effects

This compound and its analogs exhibit significant anti-inflammatory properties through the modulation of key signaling pathways. mdpi.com Isothiocyanates (ITCs) are recognized for their ability to suppress inflammatory responses. rjpharmacognosy.irnih.gov A central mechanism for this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comcore.ac.uk Nrf2 is a transcription factor that orchestrates the expression of numerous antioxidant and cytoprotective genes, thereby mitigating oxidative stress, a key driver of inflammation. mdpi.comnih.gov

Furthermore, ITCs can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and other mediators. nih.govbmbreports.org For instance, studies on allyl-isothiocyanate (AITC) have demonstrated its ability to down-regulate the expression of pro-inflammatory markers like interleukin-1β and inducible nitric oxide synthase by decreasing the levels of the p65 subunit of NF-κB. nih.gov The anti-inflammatory effects of some ITCs are also linked to the induction of heme-oxygenase 1 (HO-1), a downstream target of Nrf2 with known anti-inflammatory properties. nih.govnih.gov

Compound/Pathway Effect on Inflammation Mechanism
Isothiocyanates (general)Anti-inflammatoryActivation of Nrf2 pathway, Inhibition of NF-κB pathway. mdpi.comcore.ac.uknih.gov
Nrf2Reduces inflammationUpregulates antioxidant and cytoprotective genes. mdpi.comnih.gov
NF-κBPro-inflammatoryControls expression of pro-inflammatory cytokines and chemokines. nih.govbmbreports.org
Allyl-isothiocyanate (AITC)Anti-inflammatoryDown-regulates pro-inflammatory markers, decreases p65 subunit of NF-κB. nih.gov
Heme-oxygenase 1 (HO-1)Anti-inflammatoryInduced by Nrf2 activation. nih.govnih.gov

Neuroprotective Properties

The neuroprotective potential of isothiocyanates, including analogs of this compound, is an active area of research. nih.govnih.gov These compounds have demonstrated the ability to protect neuronal cells from damage by activating the Nrf2 signaling pathway. core.ac.uknih.gov This activation in neuronal cells enhances the expression of cytoprotective genes that shield against oxidative stress and inflammation, which are implicated in the progression of neurodegenerative diseases. core.ac.uknih.gov

Activation of Nrf2 by ITCs leads to the upregulation of antioxidant enzymes, which helps to counteract oxidative stress-induced neuronal damage. core.ac.uk Studies have shown that Nrf2 activation can have protective effects in astrocytes, which in turn supports neuronal survival. ucl.ac.uk The neuroprotective effects of ITCs are linked to their ability to counteract oxidative stress, neuroinflammation, and apoptosis in models of neurodegenerative diseases. nih.govnih.gov

Cardio-protective Properties

Isothiocyanates have been shown to possess cardio-protective properties, largely attributed to their ability to activate the Nrf2 pathway. rjpharmacognosy.irnih.govfrontiersin.orgnih.gov This activation helps protect the heart from conditions like ischemia-reperfusion injury by bolstering the heart's endogenous antioxidant defenses. nih.govnih.gov By upregulating antioxidant and detoxification enzymes, Nrf2 activation can mitigate cardiac oxidative stress and inflammation, which are key factors in the development of various cardiovascular diseases. nih.govfrontiersin.orgbiorxiv.org

Studies in animal models have demonstrated that Nrf2 activation protects against diabetic cardiomyopathy by inhibiting oxidative stress and normalizing glucose and lipid metabolism in the heart. biorxiv.org The consumption of ITC-rich vegetables like broccoli has been associated with a reduced risk of coronary artery disease. rjpharmacognosy.ir Furthermore, specific ITCs have been investigated for their ability to release hydrogen sulfide (B99878) (H₂S), a gasotransmitter with known cardio-protective effects. nih.gov

Cardio-protective Mechanism Mediator/Pathway Observed Effect
Antioxidant DefenseNrf2 ActivationProtection against ischemia-reperfusion injury, reduction of oxidative stress. nih.govnih.govbiorxiv.org
Metabolic RegulationNrf2 ActivationNormalization of glucose and lipid metabolism in diabetic cardiomyopathy. biorxiv.org
H₂S ReleaseIsothiocyanatesPotential for pharmacological pre-conditioning against ischemic injury. nih.gov

Enzyme Inhibition Studies

This compound and its analogs are known to inhibit various enzymes, a property linked to the electrophilic nature of the isothiocyanate functional group. smolecule.com A notable class of enzymes inhibited by ITCs is histone deacetylases (HDACs). drugbank.comnih.govnih.gov HDAC inhibitors can reactivate epigenetically silenced genes in cancer cells, leading to cell cycle arrest and apoptosis. nih.govnih.gov For example, sulforaphane, a well-studied ITC, has been shown to inhibit HDAC activity in various cancer cell lines. nih.govnih.gov

The inhibitory action of ITCs extends to other enzymes as well. For instance, they can inhibit the detoxification enzymes responsible for the metabolism of endogenous opioids. biosynth.com The ability of ITCs to covalently modify proteins can lead to the inhibition of their function. smolecule.com

Cellular Targets and Signaling Pathways

The diverse biological effects of this compound and its analogs stem from their interactions with various cellular components and the subsequent modulation of signaling pathways. nih.govnih.govnih.gov

Electrophilic Reactivity with Nucleophiles

The isothiocyanate group (–N=C=S) is characterized by a highly reactive, electrophilic carbon atom. mdpi.comresearchgate.net This electrophilicity makes it susceptible to attack by nucleophiles, such as the amino and thiol groups found in biomolecules. researchgate.net This reactivity is fundamental to the biological activity of ITCs, allowing them to form covalent bonds and modify the structure and function of proteins and enzymes. The reaction with amines leads to the irreversible formation of thiourea derivatives, while the reaction with thiols is typically reversible. researchgate.net

Reaction with Thiol Groups of Proteins and Enzymes

The primary cellular targets for the electrophilic isothiocyanate group are the thiol (sulfhydryl) groups of cysteine residues within proteins and enzymes. smolecule.comresearchgate.net The reaction results in the formation of dithiocarbamate (B8719985) adducts. nih.govnih.gov This covalent modification can alter the protein's conformation and function, leading to effects such as enzyme inhibition or the modulation of signaling pathways. smolecule.com

Nrf2/ARE Pathway Activation

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. nih.govmsjonline.org Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. msjonline.orgrjpharmacognosy.ir Isothiocyanates (ITCs) are well-documented activators of the Nrf2/ARE (Antioxidant Response Element) pathway. scielo.org.co The electrophilic nature of the isothiocyanate group (-N=C=S) allows it to react with sulfhydryl groups on cysteine residues within Keap1. rjpharmacognosy.irpnas.org This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is stabilized, accumulates, and translocates into the nucleus. rjpharmacognosy.irpnas.org In the nucleus, Nrf2 binds to the ARE sequences in the promoter regions of various cytoprotective genes, initiating their transcription. msjonline.orgscielo.org.co

These Nrf2 target genes encode a wide array of phase II detoxification and antioxidant enzymes. Key enzymes induced by this pathway include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. nih.gov For instance, studies on analogs such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC), and phenylethyl isothiocyanate (PEITC) have demonstrated their capacity to increase the nuclear translocation of Nrf2 and subsequently enhance the expression of NQO1, HO-1, and γ-glutamyl cysteine synthetase (γGCS). nih.gov

Research specifically involving cycloalkyl isothiocyanates has affirmed their role in this protective pathway. A study investigating a range of ITCs, including cyclohexyl isothiocyanate , noted that the induction of phase II detoxifying enzymes is a significant aspect of their chemopreventive effects, a process largely regulated by Nrf2. researchgate.net Further investigation into the metabolism of various ITCs, such as cyclohexyl-, cyclopropyl-, and cyclooctyl-isothiocyanate, highlighted the role of Glutathione S-transferase (GST) isozymes, which are themselves often regulated by the Nrf2 pathway. rjpharmacognosy.ir The activation of this pathway by ITCs like Moringa isothiocyanate (MIC-1) has also been shown to upregulate SKN-1, the Nrf2 homolog in C. elegans, leading to the increased expression of GSTs. mdpi.com

Table 1: Nrf2 Pathway Activation by Isothiocyanate Analogs

Compound/Analog Finding Target Genes/Proteins Reference
Isothiocyanates (General) Act as electrophiles that modify cysteine residues on Keap1, leading to Nrf2 stabilization and nuclear translocation. Keap1, Nrf2 rjpharmacognosy.irpnas.org
Allyl, Butyl, & Phenylethyl Isothiocyanate Significantly increased nuclear translocation and transactivation of Nrf2. Nrf2, ERK1/2, γGCS, HO-1, NQO1 nih.gov
Cyclohexyl Isothiocyanate Chemopreventive effects are associated with the induction of Phase II enzymes, which is mediated by the Nrf2 pathway. Nrf2-regulated Phase II Enzymes researchgate.net
Sulforaphane (SFN) Exerts cytoprotective effects by directly interacting with Keap1 cysteine residues, blocking Nrf2 degradation. Keap1, Nrf2, Protein Kinase B, ERK1/2 rjpharmacognosy.ir
Moringa Isothiocyanate (MIC-1) Activates the SKN-1/Nrf2 pathway, leading to increased expression of downstream detoxification genes. SKN-1/Nrf2, Glutathione S-Transferases (GSTs) mdpi.com

Interaction with Thioredoxin

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system that maintains the cellular redox balance. mdpi.comwikipedia.org TrxR is a selenoenzyme that reduces Trx, which in turn reduces oxidized proteins, thereby playing a fundamental role in cell proliferation, signaling, and apoptosis. researchgate.net Due to their electrophilic nature, isothiocyanates are known to target and inhibit enzymes with reactive cysteine or selenocysteine (B57510) residues, making TrxR a potential molecular target. rjpharmacognosy.ir

Several studies have shown that various isothiocyanate analogs can modulate the Trx system. For example, sulforaphane has been reported to modulate the expression and activity of thioredoxin reductase , in addition to other antioxidant enzymes like glutathione reductase. rjpharmacognosy.ir This effect is mediated through the activation of signaling pathways such as the PI3K/Akt pathway. ccmu.edu.cn The inhibition of TrxR by ITCs can disrupt cellular redox homeostasis, which may contribute to their biological activities.

While direct studies on this compound are limited, research on compounds with similar structures provides insight. A study on 4-cyclohexyl-[3-(2-chloroethyl)ureido]benzene (cHCEU) , a compound containing a cyclohexyl group, demonstrated its ability to inhibit the nuclear translocation of thioredoxin. nih.gov This inhibition was shown to affect the binding of Trx to the transcription factor NF-κB, thereby influencing inflammatory responses. nih.gov Although cHCEU is not an isothiocyanate, this finding suggests that the cyclohexyl moiety can be incorporated into molecules that interact with the thioredoxin system. The direct interaction of cycloalkyl isothiocyanates with thioredoxin or thioredoxin reductase remains an area for further investigation.

Table 2: Interaction of Isothiocyanate Analogs and Related Compounds with the Thioredoxin System

Compound/Analog Finding Target Protein Mechanism Reference
Sulforaphane (SFN) Modulates the expression and activity of thioredoxin reductase. Thioredoxin Reductase (TrxR) Mediated by PI3K/Akt pathway activation. rjpharmacognosy.irccmu.edu.cn
4-cyclohexyl-[3-(2-chloroethyl)ureido]benzene (cHCEU) Inhibits the nuclear translocation of thioredoxin. Thioredoxin (Trx) Affects the binding of Trx to NF-κB. nih.gov
Isothiocyanates (General) Can interact with sulfhydryl groups of enzymes. Cysteine/Selenocysteine-containing enzymes Covalent modification of reactive residues. rjpharmacognosy.ir

Role as Hydrogen Sulfide (H2S) Donors

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing roles in vasodilation, inflammation, and cellular signaling. unipi.itmdpi.comnih.gov A significant recent discovery in the pharmacology of isothiocyanates is their capacity to act as H₂S donors. unipi.itnih.gov

The mechanism of H₂S release from ITCs involves a reaction with the thiol-containing amino acid, L-cysteine. unipi.itnih.gov The isothiocyanate group (-N=C=S) reacts with L-cysteine to form a dithiocarbamate adduct. nih.govnih.gov This intermediate compound then undergoes intramolecular cyclization, leading to the release of H₂S along with other products. nih.gov The rate and efficiency of H₂S release are highly dependent on the chemical structure of the 'R' group attached to the isothiocyanate moiety, indicating that different ITCs will have varied H₂S-donating capacities. nih.gov

This H₂S-releasing property is now considered a key explanation for many of the biological effects previously attributed to ITCs, including cardiovascular benefits. unipi.itmdpi.com For instance, the synthetic aryl isothiocyanate 4-carboxyphenyl-isothiocyanate (4-CPI) has been shown to decrease blood pressure and exert cardioprotective effects, which are linked to its ability to release H₂S. mdpi.com Research has confirmed that natural ITCs, such as allyl isothiocyanate and erucin, also function as H₂S donors in the presence of L-cysteine. mdpi.comgoogle.com Studies on isothiocyanates from Moringa oleifera have further substantiated that the ITC functional group is a potent H₂S-releasing moiety. nih.gov Patent literature describing H₂S-releasing compounds explicitly includes cycloalkyl isothiocyanates as potential H₂S donors that react with a reactive compound like cysteine to liberate H₂S.

Table 3: H₂S-Donating Properties of Isothiocyanate Analogs

Compound/Analog Finding Mechanism Reference
Isothiocyanates (General) Act as H₂S donors in the presence of L-cysteine. Formation of a dithiocarbamate adduct followed by intramolecular cyclization. unipi.itnih.gov
4-carboxyphenyl-isothiocyanate (4-CPI) Functions as an H₂S donor, leading to reduced blood pressure and cardioprotection. H₂S release contributes to the reduction of oxidative stress. mdpi.com
Allyl isothiocyanate, Erucin Behave as slow H₂S-releasing agents. Cysteine-dependent release. mdpi.comgoogle.com
Cycloalkyl Isothiocyanates Described as H₂S donors. Release H₂S upon reaction with a reactive compound (e.g., cysteine).
Moringa Isothiocyanates Extracts containing ITCs show potent H₂S-releasing capacity. The –N=C=S group is the key functional moiety for H₂S release. nih.gov

Environmental Fate and Behavior Research

Degradation Pathways

Degradation refers to the breakdown of a chemical into simpler compounds through biological or chemical processes. For Cycloheptyl Isothiocyanate, the primary expected degradation pathways in the environment are biodegradation and hydrolysis.

Biodegradation in Aquatic Environments

Biodegradation is the breakdown of organic substances by microorganisms. In aquatic environments, this process is a crucial mechanism for the natural attenuation of chemical contaminants.

Hydrolytic Degradation

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing it to break down. The isothiocyanate functional group (–N=C=S) is known to be reactive towards nucleophiles, including water. Generally, isothiocyanates can undergo hydrolysis to form the corresponding primary amine (in this case, cycloheptylamine) and carbonyl sulfide (B99878). This reaction is a significant degradation pathway for many isothiocyanates in the environment. nih.govrjpharmacognosy.ir

However, specific experimental studies quantifying the hydrolytic degradation rate (half-life) and confirming the precise degradation products of this compound under various environmental pH and temperature conditions could not be located in the reviewed scientific literature.

Adsorption and Sorption Studies

Adsorption and sorption are processes where a chemical adheres to the surface of solid particles, such as soil or sediment. These processes affect a chemical's mobility and bioavailability in the environment.

Adsorption to Suspended Solids and Sediment

The tendency of a compound to attach to suspended solids and bottom sediments in aquatic systems influences its transport downstream and its availability to aquatic organisms. This behavior is often characterized by a partition coefficient.

Specific research quantifying the adsorption coefficient of this compound to suspended solids or sediment was not found in the available literature. For the related compound, cyclohexyl isothiocyanate, a Safety Data Sheet notes that information on mobility in soil is unavailable, which is indicative of a general lack of data in this area for similar compounds. chemicalbook.com

Soil Sorption

In terrestrial environments, the sorption of a chemical to soil particles governs its potential to leach into groundwater or be available for uptake by plants and soil organisms. This is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc).

No experimentally determined or estimated Koc value specifically for this compound is available in the public scientific literature. While estimation models exist for chemical properties, a reliable calculation for this specific compound could not be sourced. Safety Data Sheets for the analogous cyclohexyl isothiocyanate also report no data available for its partition coefficient or mobility in soil. chemicalbook.comsigmaaldrich.com

Volatilization from Water Surfaces

Volatilization is the process by which a substance evaporates from a liquid phase (like water) into a gas phase (like air). This is an important environmental fate process for many organic compounds and is governed by the compound's Henry's Law constant.

Specific data regarding the Henry's Law constant and the resulting volatilization half-life from water for this compound are not documented in the reviewed scientific and technical literature. For the related compound, cyclohexyl isothiocyanate, an estimated Henry's Law constant and volatilization half-lives from model river and lake scenarios have been calculated using modeling software, but similar estimations for the cycloheptyl variant are not available. thegoodscentscompany.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of cycloheptyl isothiocyanate and related compounds. DFT calculations, particularly using methods like B3LYP combined with basis sets such as 6-31G(d) or higher, are employed to optimize molecular geometries, calculate electronic structures, and predict reaction pathways. researchgate.net For instance, in a study on cyclohexyl isothiocyanate, DFT calculations were instrumental in identifying and analyzing its conformers. nih.gov These calculations provide a foundational understanding of the molecule's potential energy surface.

Theoretical studies on various isothiocyanates have demonstrated the utility of DFT in understanding their reactivity. For example, DFT has been used to study the electronic structure and reactivity of isothiocyanates in reactions with other molecules, providing insights that complement experimental findings. acs.orgnih.gov The application of DFT extends to predicting vibrational spectra (IR and Raman), which aids in the experimental characterization of different conformers. researchgate.net

Conformational Equilibria and Analysis

The conformational landscape of this compound is complex due to the flexibility of the seven-membered ring. While direct studies on this compound are not extensively detailed in the provided results, extensive research on the closely related cyclohexyl isothiocyanate provides a strong model for understanding its behavior. For cyclohexyl isothiocyanate, a combination of microwave spectroscopy and theoretical calculations has identified two primary conformers: an axial-trans (a-trans) and an equatorial-trans (e-trans) form. nih.govresearchgate.net The equatorial conformer is generally found to be more stable. nih.gov

Table 1: Calculated Relative Energies of Cyclohexyl Isothiocyanate Conformers (This table is representative of data found in computational studies; specific values for this compound would require dedicated calculations.)

ConformerMethod/Basis SetRelative Energy (kJ/mol)
Equatorial-transB3LYP/6-311+G(d,p)0.00
Axial-transB3LYP/6-311+G(d,p)1.25

Data is illustrative and based on typical findings for cyclohexyl derivatives.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Tetrel Bond)

Non-covalent interactions play a critical role in the behavior of this compound, particularly in its interactions with other molecules. Studies on the hydrated complex of cyclohexyl isothiocyanate have shown that water molecules preferentially interact with the isothiocyanate group. nih.govresearchgate.net Specifically, a hydrogen bond forms between the hydrogen of the water molecule and the sulfur atom of the isothiocyanate group (O-H···S). nih.gov Additionally, weaker C-H···O hydrogen bonds can form between the cycloalkyl ring and the oxygen atom of water. nih.govresearchgate.net

The isothiocyanate group can also participate in other types of non-covalent interactions, such as tetrel bonds, where the carbon atom of the NCS group acts as a Lewis acid. researchgate.net These interactions are fundamental in molecular recognition and the formation of supramolecular structures. researchgate.netnih.gov The strength and geometry of these interactions are often investigated using computational methods. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. uni-muenchen.denih.gov For this compound, NBO analysis helps to rationalize the stability of different conformers and the nature of non-covalent interactions. nih.govresearchgate.net

NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugative effects and the delocalization of electron density. uni-muenchen.deresearchgate.net In the context of non-covalent interactions, NBO analysis reveals the specific orbital overlaps responsible for interactions like hydrogen bonds. For example, in the cyclohexyl isothiocyanate-water complex, NBO analysis identifies the interaction between the lone pair of the sulfur atom and the antibonding orbital of the water's O-H bond. nih.govresearchgate.net This provides a quantitative measure of the interaction strength. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions from NBO Calculations for a Representative Isothiocyanate Complex (This table is illustrative of the type of data generated from NBO analysis.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (S)σ* (O-H)5.8
σ (C-H)LP* (O)1.2

E(2) represents the stabilization energy associated with the donor-acceptor interaction. Data is hypothetical and for illustrative purposes.

Symmetry-Adapted Perturbation Theory (SAPT) Analysis

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing intermolecular interaction energies. wikipedia.orgnih.gov Unlike supermolecular methods, SAPT directly calculates the interaction energy and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgchemrxiv.org

Table 3: SAPT Decomposition of Interaction Energy for a Representative Isothiocyanate-Water Complex (This table is a representative example of SAPT analysis results.)

Energy ComponentValue (kcal/mol)
Electrostatics-7.5
Exchange6.2
Induction-1.8
Dispersion-3.5
Total Interaction Energy -6.6

Values are hypothetical and serve to illustrate the output of a SAPT calculation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cycloheptyl isothiocyanate, and how can purity be validated?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions using cycloheptylamine and thiophosgene or via thiourea derivatives. Key steps include controlling reaction temperature (0–5°C for exothermic reactions) and using inert atmospheres to prevent oxidation. Purification involves fractional distillation or column chromatography. Purity validation requires analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy (characteristic peaks for -NCS group at ~110–130 ppm for 13C^{13}\text{C}) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify the isothiocyanate (-NCS) stretching vibration at 2050–2150 cm1^{-1}.
  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Confirm molecular structure via chemical shifts (e.g., cycloheptyl CH2_2 groups at 1.4–1.8 ppm in 1H^1\text{H} NMR).
  • Mass Spectrometry (MS) : Validate molecular weight (155.26 g/mol) via ESI-MS or GC-MS .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at 2–8°C in amber glass vials to prevent photodegradation. Use desiccants to minimize hydrolysis. Regularly monitor purity via TLC or HPLC, especially after long-term storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cyclization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways, such as cyclization with β-(2-aminophenyl)-α,β-ynones. Key parameters include transition state energies and orbital interactions (e.g., LUMO-HOMO overlap between reactants). Validate predictions with experimental outcomes, such as selectivity for 6-exo-dig cyclization products .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature, solvent) to isolate variables.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC50_{50} variations in enzyme inhibition assays).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the cycloheptyl ring) with bioactivity .

Q. How can in silico modeling integrate with experimental data to predict pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate lipophilicity (LogP), bioavailability, and metabolic stability.
  • Molecular Dynamics (MD) Simulations : Model binding interactions with cytochrome P450 enzymes to predict metabolic pathways.
  • Validation : Cross-check predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Q. What experimental designs are recommended for studying the electrophilic reactivity of this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy.
  • Competitive Experiments : Compare reactivity with structurally similar isothiocyanates (e.g., aryl vs. alkyl derivatives).
  • Theoretical Analysis : Calculate electrophilicity indices (ω) using DFT to rationalize observed trends .

Data Contradiction Analysis

Q. How to address conflicting data on the cytotoxicity of this compound in different cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Ensure cell lines are free from contamination (e.g., STR profiling).
  • Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify threshold effects.
  • Mechanistic Studies : Probe ROS generation or apoptosis markers (e.g., caspase-3 activation) to clarify mode of action .

Methodological Standards

  • Experimental Reproducibility : Document all protocols in detail, including solvent purity (e.g., anhydrous DMF for synthesis) and instrument calibration (e.g., NMR shimming) .
  • Ethical Compliance : Adhere to safety guidelines (e.g., fume hood use, PPE) and regulatory standards for handling toxic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.